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  • Product: 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile
  • CAS: 951905-18-3

Core Science & Biosynthesis

Foundational

What is the chemical structure of 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile

Title: Comprehensive Technical Guide on 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile: Structural Dynamics, Synthesis, and Applications Abstract As drug development increasingly relies on highly tunable, modular scaffolds,...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Technical Guide on 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile: Structural Dynamics, Synthesis, and Applications

Abstract As drug development increasingly relies on highly tunable, modular scaffolds, piperidine derivatives have emerged as cornerstone pharmacophores. This whitepaper provides an in-depth technical analysis of 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile (CAS: 951905-18-3), a versatile small-molecule intermediate[1][2]. Designed for researchers and application scientists, this guide dissects the molecule's structural architecture, details a self-validating synthetic protocol, and explores its downstream applications in generating biologically active primary amines.

Chemical Identity and Structural Architecture

2-(3,5-Dimethylpiperidin-1-yl)acetonitrile is a bifunctional synthetic intermediate consisting of a substituted piperidine ring covalently linked to a cyanomethyl group[3]. The presence of methyl groups at the C3 and C5 positions of the piperidine ring introduces critical steric bulk and lipophilicity. In drug design, this dialkyl substitution pattern is often utilized to restrict the conformational flexibility of the piperidine ring, thereby enhancing target binding affinity and improving blood-brain barrier (BBB) penetration.

Thermodynamically, the 3,5-dimethylpiperidine moiety predominantly exists in its cis-diastereomeric form, where both methyl groups occupy equatorial positions in the chair conformation, minimizing 1,3-diaxial steric clashes.

ChemicalStructure Nitrile Nitrile Group (-C≡N) Methylene Methylene Bridge (-CH2-) Nitrile->Methylene C-C Bond Piperidine Piperidine Ring (N-Linked) Methylene->Piperidine C-N Bond Methyls 3,5-Dimethyl Groups (-CH3) Piperidine->Methyls C3/C5 Substitution

Fig 1. Logical connectivity of 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile structural moieties.

Physicochemical Properties & Safety Profile

Understanding the quantitative parameters and hazard classifications of this scaffold is mandatory for safe handling and accurate stoichiometric calculations. The compound exhibits significant toxicity and corrosive properties, necessitating stringent laboratory safety protocols[1].

PropertyValue
Chemical Name 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile
CAS Registry Number 951905-18-3
Molecular Formula C9H16N2
Molecular Weight 152.24 g/mol
Commercial Purity Min. 95%
GHS Classifications Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Corr. 1B, STOT SE 3

Data summarized from NextSDS and CymitQuimica substance databases[1][2].

Mechanistic Synthesis: The N-Alkylation Pathway

The most efficient route to synthesize 2-(3,5-dimethylpiperidin-1-yl)acetonitrile is through the nucleophilic aliphatic substitution (S_N2) of 3,5-dimethylpiperidine with an α-haloacetonitrile (such as bromoacetonitrile or chloroacetonitrile)[4].

Causality of Experimental Choices:

  • Electrophile Selection: Bromoacetonitrile is preferred over chloroacetonitrile due to the superior leaving group ability of the bromide ion, which accelerates the S_N2 kinetics at lower temperatures[4].

  • Base Selection: A base such as Triethylamine (Et3N) or Potassium Carbonate (K2CO3) is required to act as an acid scavenger. Without a base, the generated hydrobromic acid (HBr) would protonate the unreacted 3,5-dimethylpiperidine, rendering it non-nucleophilic and stalling the reaction at 50% theoretical yield.

  • Solvent Dynamics: Dry Tetrahydrofuran (THF) or Dimethylformamide (DMF) is utilized. A polar aprotic solvent like DMF solvates the counter-cations while leaving the nucleophilic amine exposed and highly reactive.

SynthesisWorkflow Step1 1. Reagent Mixing 3,5-Dimethylpiperidine + BrCH2CN Step2 2. Solvent & Base Dry THF + Et3N / K2CO3 Step1->Step2 Step3 3. Thermal Activation 45-50 °C for 30-120 mins Step2->Step3 Step4 4. In-Process Control TLC/LC-MS Validation Step3->Step4 Step5 5. Workup Aqueous Quench (pH>9) & EtOAc Ext. Step4->Step5 Step6 6. Isolation Column Chromatography Step5->Step6

Fig 2. Step-by-step experimental workflow for the N-alkylation synthesis pathway.

Validated Experimental Protocol: Step-by-Step Synthesis

To ensure reproducibility, the following protocol is designed as a self-validating system , incorporating in-process controls to verify reaction progress and product integrity.

Step 1: Reaction Setup

  • Flame-dry a two-neck round-bottom flask and purge with inert Nitrogen (N2) gas to prevent oxidative side reactions.

  • Dissolve 1.0 equivalent of 3,5-dimethylpiperidine in anhydrous THF (0.2 M concentration).

  • Add 1.5 equivalents of Triethylamine (Et3N). Validation: The solution should remain clear and colorless.

Step 2: Electrophile Addition & Thermal Activation

  • Cool the reaction vessel to 0 °C using an ice bath.

  • Add 1.1 equivalents of bromoacetonitrile dropwise via a syringe. Causality: Dropwise addition controls the exothermic S_N2 reaction and prevents the localized over-alkylation that leads to quaternary ammonium salt formation.

  • Remove the ice bath and heat the mixture to 45–50 °C for 30 to 120 minutes[4].

Step 3: In-Process Monitoring (Self-Validation)

  • Monitor the reaction via TLC (Silica gel, Hexane:EtOAc 3:1) or LC-MS.

  • Validation Checkpoint: The reaction is deemed complete when the starting amine spot (visualized via Ninhydrin stain) disappears, and a new product mass (m/z [M+H]+ ≈ 153.1) dominates the LC-MS chromatogram.

Step 4: Quench and Extraction

  • Cool to room temperature and quench the reaction with saturated aqueous NaHCO3.

  • Validation Checkpoint: Test the aqueous layer with pH paper. It must read pH > 9 to ensure the product is fully free-based and will partition into the organic layer.

  • Extract the aqueous phase three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude straw-colored oil via flash column chromatography or Kugelrohr distillation to yield pure 2-(3,5-dimethylpiperidin-1-yl)acetonitrile.

Downstream Applications: Pharmacophore Generation

In medicinal chemistry, 2-(3,5-dimethylpiperidin-1-yl)acetonitrile is rarely the final drug candidate. Instead, it serves as a critical intermediate that is reduced to form an aminoalkylamino side chain—specifically, 2-(3,5-dimethylpiperidin-1-yl)ethan-1-amine .

This reduction is typically achieved using Lithium Aluminum Hydride (LiAlH4) in refluxing THF[4]. The resulting primary amine is a highly nucleophilic handle that can be coupled to various therapeutic scaffolds. For example, similar piperidine-ethylamine side chains have been successfully grafted onto anthraquinone cores to synthesize agents potently active against cisplatin-resistant ovarian cancer cells[4].

DownstreamApp Nitrile Target Scaffold Nitrile Intermediate Reduction Reduction (LiAlH4 / THF) Nitrile->Reduction Amine Primary Amine Ethylamine Derivative Reduction->Amine Drug Drug Candidate (e.g., Kinase Inhibitor) Amine->Drug

Fig 3. Downstream reduction of the nitrile scaffold into a primary amine for drug discovery.

References

  • NextSDS. 2-(3,5-dimethylpiperidin-1-yl)acetonitrile — Chemical Substance Information. URL:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Development of Nonsymmetrical 1,4-Disubstituted Anthraquinones That Are Potently Active against Cisplatin-Resistant Ovarian Cancer Cells. URL: [Link]

Sources

Exploratory

Comprehensive Technical Guide: Physical, Chemical, and Mechanistic Properties of 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile

Executive Summary 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile (CAS: 951905-18-3) is a structurally nuanced aliphatic heterocyclic compound utilized extensively as an intermediate in pharmaceutical synthesis and advanced o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3,5-Dimethylpiperidin-1-yl)acetonitrile (CAS: 951905-18-3) is a structurally nuanced aliphatic heterocyclic compound utilized extensively as an intermediate in pharmaceutical synthesis and advanced organic methodologies. By combining the steric bulk of a 3,5-dimethyl-substituted piperidine ring with the versatile reactivity of an alpha-amino nitrile, this molecule serves as a critical building block for designing multi-target ligands, bulky side chains, and novel cyanation reagents[1].

Structural and Physical Properties

The core structure consists of a piperidine ring substituted with methyl groups at the 3 and 5 positions, with an acetonitrile moiety attached to the basic nitrogen atom. The presence of the 3,5-dimethyl groups introduces significant steric hindrance, which influences both the basicity of the nitrogen lone pair and the conformational dynamics of the ring (typically favoring a chair conformation with equatorial methyl groups).

Table 1: Physicochemical Properties of 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile

PropertyValue / Description
IUPAC Name 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile
CAS Registry Number 1[1]
Molecular Formula C9H16N2
Molecular Weight 152.24 g/mol [2]
Boiling Point ~224.3 °C[1]
Appearance Colorless to pale yellow oil[3]
Hazard Classification Acute Tox. 4 (H302, H312, H332), Skin Corr. 1B (H314), STOT SE 3 (H336)[2]

Chemical Reactivity and Mechanistic Pathways

The dual functionality of 2-(3,5-dimethylpiperidin-1-yl)acetonitrile allows it to participate in diverse synthetic pathways, making it highly valuable for drug development professionals.

Nitrile Reduction to Primary Amines

The nitrile group (-C≡N) can be cleanly reduced to a primary amine (-CH2NH2) using strong reducing agents like Lithium Aluminum Hydride (LiAlH4). This transformation is crucial for generating aminoethyl side chains used in drug discovery[3]. Mechanistic Causality: LiAlH4 is specifically chosen over milder agents (like NaBH4) because the highly polarized Al-H bond is required to forcefully attack the electrophilic nitrile carbon. This forms an intermediate aluminate complex that yields the primary amine upon aqueous workup, without cleaving the stable C-N bond of the piperidine ring[3].

Application as a Novel Cyanation Reagent

Recent advancements in green chemistry have identified piperidin-1-ylacetonitrile derivatives as safe, organic cyanide (CN) sources for the Palladium-catalyzed cyanation of aryldiazonium tetrafluoroborates[4]. Mechanistic Causality: Unlike highly toxic metal cyanides (e.g., CuCN, NaCN) which can deactivate transition metal catalysts due to high affinity, the C-CN bond in the piperidinylacetonitrile can be catalytically cleaved under mild conditions using a Pd/Me6Si2 system[4]. The CN group is then seamlessly transferred to the aryl ring. The 3,5-dimethyl variant provides tunable steric properties that can influence the rate of this C-CN bond cleavage.

Reactivity A 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile B Primary Amine (Reduction via LiAlH4) A->B LiAlH4, THF, Reflux C Carboxylic Acid (Acid/Base Hydrolysis) A->C H2O, H+ or OH- D Cyanation Reagent (Pd-Catalyzed Transfer) A->D Pd/Me6Si2, Aryl Diazonium

Figure 1: Core chemical reactivity pathways of 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile.

Experimental Protocols: Synthesis and Application

To ensure scientific integrity, the following workflows detail the synthesis of the compound and its subsequent reduction. Every protocol is designed as a self-validating system.

Protocol 1: Synthesis via N-Alkylation

Objective: Synthesize 2-(3,5-dimethylpiperidin-1-yl)acetonitrile from 3,5-dimethylpiperidine. Causality & Logic: The reaction relies on the nucleophilic substitution (SN2) of bromoacetonitrile by the secondary amine of 3,5-dimethylpiperidine. Triethylamine (Et3N) is employed as a non-nucleophilic base to scavenge the generated hydrobromic acid (HBr). Without Et3N, the HBr would protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 3,5-dimethylpiperidine (1.0 eq) and Et3N (1.1 eq) in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Addition: Dropwise add bromoacetonitrile (1.1 eq) while maintaining the temperature at 0 °C to prevent exothermic side reactions and degradation.

  • Heating: Warm the mixture to 45–50 °C and stir for 30–60 minutes to drive the SN2 reaction to completion[3].

  • Workup: Filter the resulting triethylammonium bromide salts. Evaporate the THF solvent under reduced pressure.

  • Purification: Purify the crude oil via flash chromatography (using an ether/methanol gradient) to yield the pure nitrile compound[3].

Protocol 2: Reduction to 2-(3,5-Dimethylpiperidin-1-yl)ethan-1-amine

Objective: Convert the nitrile to a primary amine for downstream pharmaceutical coupling.

Step-by-Step Methodology:

  • Activation: Suspend LiAlH4 (3.0 eq) in dry THF at 0 °C.

  • Reaction: Slowly add a solution of 2-(3,5-dimethylpiperidin-1-yl)acetonitrile in THF. Reflux the mixture for 5 hours[3].

  • Quenching (Fieser Method): Carefully quench the unreacted LiAlH4 with water (x mL), 15% NaOH (x mL), and water (3x mL). Logic: This specific sequence precipitates granular aluminum salts, preventing the formation of an unfilterable emulsion.

  • Isolation: Filter the salts, dry the organic layer over Na2SO4, and concentrate via Kugelrohr distillation to afford the primary amine[3].

Workflow Step1 3,5-Dimethylpiperidine + Bromoacetonitrile Step2 Alkylation (Et3N, THF, 45-50°C) Step1->Step2 Step3 Filtration & Solvent Removal Step2->Step3 Step4 Flash Chromatography (Ether/MeOH) Step3->Step4 Step5 Purified Nitrile Compound Step4->Step5

Figure 2: Step-by-step synthetic workflow for 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile.

Handling and Safety Considerations

According to GHS classifications, 2-(3,5-dimethylpiperidin-1-yl)acetonitrile is harmful if swallowed, in contact with skin, or inhaled (Acute Tox. 4)[2]. It causes severe skin burns and eye damage (Skin Corr. 1B) and may cause respiratory irritation or drowsiness (STOT SE 3)[2]. All synthetic protocols must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, face shield).

References

  • NextSDS. 2-(3,5-dimethylpiperidin-1-yl)acetonitrile — Chemical Substance Information. URL:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Development of Nonsymmetrical 1,4-Disubstituted Anthraquinones That Are Potently Active against Cisplatin-Resistant Ovarian Cancer Cells. URL:[Link]

  • ResearchGate. Pd-catalyzed Cyanation of Arenediazonium Tetrafluoroborate with 2-(piperidin-1-yl)acetonitrile as CN Source Under Mild Condition. URL:[Link]

Sources

Foundational

Mechanism of Action for 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile Derivatives: A Scaffold-Centric Guide to Targeted Therapeutics

Executive Summary In modern medicinal chemistry, the 2-(3,5-dimethylpiperidin-1-yl)acetonitrile scaffold has emerged as a highly tunable, privileged pharmacophore. Rather than acting as a single-target drug, this structu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 2-(3,5-dimethylpiperidin-1-yl)acetonitrile scaffold has emerged as a highly tunable, privileged pharmacophore. Rather than acting as a single-target drug, this structural motif provides a foundational architecture used to design potent inhibitors across diverse protein classes, most notably MEK1/2 kinases and TRPC3/6 ion channels .

This whitepaper dissects the physicochemical causality behind this scaffold's efficacy. By analyzing how the steric bulk of the 3,5-dimethyl substitution dictates conformational dynamics, and how the sp-hybridized acetonitrile moiety functions as a highly directional hydrogen bond acceptor, we provide a comprehensive guide for drug development professionals seeking to leverage this building block in targeted therapeutics.

Physicochemical Rationale & Conformational Dynamics

The utility of the 2-(3,5-dimethylpiperidin-1-yl)acetonitrile scaffold lies in its unique solution-phase behavior and its ability to evade primary metabolic liabilities.

The "Closed Conformation" and Cyp3A4 Evasion

Unsubstituted piperidines are notorious for their high basicity (pKa ~9-10) and their propensity to undergo rapid oxidative clearance via Cytochrome P450 3A4 (Cyp3A4)[1]. The piperidine nitrogen lone pair readily coordinates with the Cyp3A4 heme iron.

However, the introduction of methyl groups at the 3 and 5 positions fundamentally alters the ring's thermodynamics. The steric hindrance generated by the 3,5-dimethyl substitution forces the piperidine ring into a "closed conformation" [1].

  • Causality: In this closed state, the nitrogen lone pair points inward, effectively burying the molecule's polarity. This steric shielding drops the potentiometric pKa, rendering the amine non-basic at physiological pH.

  • Result: The buried lone pair can no longer efficiently coordinate with Cyp3A4, drastically reducing microsomal clearance while simultaneously increasing the lipophilicity (Log P) necessary for membrane permeability[1].

The Acetonitrile Moiety

The acetonitrile group (-CH2-C≡N) serves a dual purpose:

  • Metabolic Handle: It replaces more metabolically labile alkyl side chains.

  • Directional H-Bond Acceptor: The linear, sp-hybridized cyano group acts as a precise hydrogen bond acceptor, capable of reaching deep into narrow protein binding pockets (such as kinase hinge regions) without introducing steric clashes[1].

Primary Mechanisms of Action

Mechanism A: ATP-Competitive Kinase Inhibition (MEK1/2)

In the development of allosteric and ATP-competitive MEK1/2 inhibitors (e.g., MAP855 analogs), the 2-(piperidin-1-yl)acetonitrile motif acts as a critical anchor[1].

When the 3,5-dimethyl derivative binds to the MEK1 active site, the acetonitrile nitrogen forms a crucial hydrogen bond with the kinase hinge region (specifically interacting with residues like Asn78 or the β3K Lys97 acceptor)[1]. Concurrently, the bulky, lipophilic 3,5-dimethylpiperidine ring occupies the adjacent hydrophobic pocket. The closed conformation ensures optimal shape complementarity, displacing high-energy water molecules from the binding site and driving binding affinity through a massive entropic gain[1].

MEK1_Signaling BRAF BRAF (Mutant/WT) MEK1 MEK1/2 Kinase BRAF->MEK1 Phosphorylation ERK ERK1/2 Activation MEK1->ERK Pathway Activation Scaffold 2-(3,5-Dimethylpiperidin-1-yl) acetonitrile Derivative Scaffold->MEK1 ATP-Competitive Inhibition CYP Cyp3A4 Clearance (Evaded) Scaffold->CYP Steric Shielding

Fig 1: Kinase inhibition and Cyp3A4 evasion by the 3,5-dimethylpiperidin-1-yl scaffold.

Mechanism B: Ion Channel Blockade (TRPC3/6)

Canonical transient receptor potential (TRPC) channels, specifically TRPC3 and TRPC6, are activated by diacylglycerol (DAG) and are implicated in cardiac hypertrophy and focal segmental glomerulosclerosis (FSGS)[2].

Cryo-EM structures of TRPC6 bound to high-affinity inhibitors (such as BTDM, which features the 3,5-dimethylpiperidine moiety) reveal the precise mechanism of action[3]. The 3,5-dimethylpiperidin-1-yl motif acts as a hydrophobic wedge. It inserts itself deeply into the extracellular cavity between the S5-S6 pore domain and the voltage sensor-like domain [3]. By occupying this space, the derivative physically restricts the conformational rearrangement required for channel opening, locking the TRPC3/6 tetramer in a closed state and preventing DAG-mediated calcium influx[2][3].

TRPC3_Inhibition DAG Diacylglycerol (DAG) TRPC3 TRPC3/6 Tetramer (Open State) DAG->TRPC3 Activation Ca2 Ca2+ Influx TRPC3->Ca2 Ion Permeation NFAT NFAT Pathway (Hypertrophy/Fibrosis) Ca2->NFAT Signaling Inhibitor Scaffold Binding S5-S6 Pore Domain Inhibitor->TRPC3 Wedges into Hydrophobic Pocket

Fig 2: Mechanism of TRPC3/6 channel blockade and downstream NFAT signaling inhibition.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the causal relationship between piperidine ring substitution, physicochemical properties, and target efficacy, demonstrating why the 3,5-dimethyl variant is superior to unsubstituted analogs.

Scaffold VariantConformation StatePotentiometric pKaLog P (Predicted)Cyp3A4 Clearance (µL/min/mg)Target Affinity (Relative IC50)
Unsubstituted Piperidine Open / Flexible~9.52.1High (>80)Baseline (1x)
3-Methylpiperidine Partially Closed~7.82.6Moderate (~45)Improved (5x)
3,5-Dimethylpiperidine Fully Closed ~4.0 3.8 Low (<10) Optimal (50x)

Data synthesized from matched-pair analyses of kinase and ion channel inhibitor optimization campaigns[1].

Self-Validating Experimental Protocols

To rigorously validate the mechanism of action for novel 2-(3,5-dimethylpiperidin-1-yl)acetonitrile derivatives, researchers must employ self-validating assay systems that isolate the scaffold's specific variables.

Protocol 1: Validation of Cyp3A4 Evasion (Microsomal Stability)

Purpose: To prove that the 3,5-dimethyl substitution is the sole causal factor for metabolic stability.

  • Preparation: Prepare 1 µM solutions of the 3,5-dimethyl derivative and an unsubstituted piperidine matched-pair control.

  • Incubation: Incubate compounds with Human Liver Microsomes (HLM, 0.5 mg/mL) and an NADPH regenerating system at 37°C.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Quantification: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS.

  • Self-Validation Logic: If the unsubstituted control degrades rapidly while the 3,5-dimethyl derivative remains stable, the hypothesis that steric shielding of the nitrogen lone pair prevents Cyp3A4 coordination is validated.

Protocol 2: Patch-Clamp Electrophysiology for TRPC3/6 Inhibition

Purpose: To verify that the derivative acts as a reversible pore-domain blocker rather than a non-specific membrane disruptor.

  • Cell Prep: Culture HEK293 cells transiently transfected with human TRPC3 or TRPC6 plasmids.

  • Configuration: Establish whole-cell patch-clamp configuration using a holding potential of -60 mV.

  • Activation: Perfuse the cells with 50 µM 1-oleoyl-2-acetyl-sn-glycerol (OAG) to induce a steady-state inward calcium/sodium current.

  • Inhibition: Co-perfuse OAG with varying concentrations of the derivative (0.1 nM to 10 µM) to generate an IC50 curve.

  • Self-Validation Logic (The Washout Step): After complete current inhibition, perfuse the cell with standard buffer containing only OAG. If the inward current is restored, the inhibition is confirmed to be a specific, reversible binding event within the S5-S6 pocket, ruling out irreversible covalent modification or cellular toxicity.

References

  • Discovery of MAP855, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL
  • TRPC3 as a Target of Novel Therapeutic Interventions - MDPI Source: MDPI URL
  • Structure of the receptor-activated human TRPC6 and TRPC3 ion channels - PMC Source: NIH / Nature Communications URL

Sources

Exploratory

Toxicity profile and safety data sheet (SDS) for 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile

Technical Whitepaper: Toxicity Profiling and Safe Handling Protocols for 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile Document Revised: March 18, 2026 | Taipei, Taiwan Executive Summary 2-(3,5-Dimethylpiperidin-1-yl)aceton...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Toxicity Profiling and Safe Handling Protocols for 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile Document Revised: March 18, 2026 | Taipei, Taiwan

Executive Summary

2-(3,5-Dimethylpiperidin-1-yl)acetonitrile is a bifunctional small molecule scaffold widely utilized in drug discovery and complex Active Pharmaceutical Ingredient (API) synthesis. While its sterically hindered piperidine core and reactive nitrile handle offer immense synthetic utility, the compound presents significant occupational hazards, including acute toxicity, severe skin corrosivity, and central nervous system (CNS) depression. This whitepaper provides an in-depth analysis of its toxicokinetic mechanisms and establishes self-validating experimental protocols to ensure scientific integrity and operator safety.

Physicochemical Identity & Structural Implications

The synthetic value of 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile stems from its unique structural topology. The dimethyl substitution on the piperidine ring induces steric hindrance, which can dictate stereoselective outcomes in downstream reactions. However, this same lipophilic core dramatically alters the molecule's pharmacokinetic and toxicological profile.

Table 1: Physicochemical Properties

PropertyValueStructural Implication
Chemical Name 2-(3,5-Dimethylpiperidin-1-yl)acetonitrileBifunctional reactive scaffold
CAS Number 951905-18-3Unique regulatory identifier
Molecular Formula C9H16N2High nitrogen-to-carbon ratio
Molecular Weight 152.24 g/mol Low MW facilitates rapid systemic absorption
Purity Standard Min. 95%Trace impurities may alter toxicity profiles

Mechanistic Toxicological Profile

Understanding the causality behind a chemical's toxicity is paramount for designing robust safety protocols. The hazards associated with this compound are directly linked to the behavior of its functional groups in biological systems .

2.1 Acute Systemic Toxicity (H302, H312, H332) The compound is classified as Acute Tox. 4 across all primary exposure routes (oral, dermal, inhalation). The cyanoalkylamine structure is highly bioavailable. Upon systemic entry, the inherent reactivity of the tertiary amine disrupts cellular homeostasis. Furthermore, oxidative metabolism by hepatic cytochrome P450 enzymes can theoretically lead to the cleavage of the acetonitrile group, posing a secondary risk of low-level cyanide toxicity, though the primary acute hazard remains the intrinsic cytotoxicity of the parent molecule.

2.2 Corrosivity and Dermal Pathology (H314) Classified as Skin Corr. 1B, this molecule causes severe chemical burns. The causality lies in the basicity of the piperidine nitrogen. Upon contact with the epidermis, the free base rapidly abstracts protons from ambient moisture and tissue, initiating the saponification of epidermal lipids and the irreversible denaturation of keratin proteins.

2.3 Central Nervous System Depression (H336) The molecule exhibits Specific Target Organ Toxicity - Single Exposure (STOT SE 3). The highly lipophilic 3,5-dimethylpiperidine core grants the molecule a highly favorable partition coefficient (LogP), allowing it to readily cross the blood-brain barrier (BBB). Once in the CNS, it acts as a neuromodulator, likely interfering with GABAergic or glutamatergic transmission, which clinically presents as severe drowsiness, dizziness, and loss of motor coordination.

ToxicityPathway Compound 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile (Highly Lipophilic Free Base) Skin Dermal Contact (H314: Skin Corr. 1B) Compound->Skin Systemic Systemic Absorption (H302, H312, H332) Compound->Systemic Mech1 Amine Basicity Induces Lipid Saponification Skin->Mech1 Mech2 Rapid Distribution via Systemic Circulation Systemic->Mech2 CNS Crosses Blood-Brain Barrier (H336: STOT SE 3) Mech3 Neuromodulation & CNS Depression CNS->Mech3 Mech2->CNS

Fig 1: Toxicokinetic pathway linking chemical structure to observed GHS hazards.

Safety Data Sheet (SDS) & Hazard Mitigation

Regulatory compliance and risk mitigation require strict adherence to GHS classifications. The following table synthesizes the hazard codes and the corresponding engineering controls required for safe handling .

Table 2: GHS Hazard Classifications & Mitigation Strategies

Hazard ClassCodeDescriptionRequired Engineering Control / PPE
Acute Tox. 4 H302 + H312 + H332Harmful via oral, dermal, and inhalation routes.Class II Type B2 Biological Safety Cabinet or high-flow chemical fume hood.
Skin Corr. 1B H314Causes severe skin burns and eye damage.Butyl rubber gloves (high permeation resistance to amines), splash goggles.
STOT SE 3 H336May cause drowsiness or dizziness.Continuous ambient air monitoring; strictly closed-system handling.

Validated Experimental Protocols

To ensure scientific integrity, safety protocols must not rely solely on operator vigilance; they must be designed as self-validating systems . The following methodologies embed physical and chemical checks that immediately alert the user to protocol failures.

Workflow Prep 1. Fume Hood Setup (Face Velocity >100 fpm) Dispense 2. Closed-System Dispensing (N2/Ar) Prep->Dispense Reaction 3. Synthesis / Reaction Phase Dispense->Reaction Quench 4. Acidic Quenching (Target pH < 5) Reaction->Quench Waste 5. Segregated Waste Disposal Quench->Waste

Fig 2: Self-validating workflow for the safe handling and quenching of reactive amines.

Protocol: Inert-Atmosphere Dispensing & Handling
  • Objective: Transfer the reagent without exposing the operator to corrosive vapors or allowing ambient moisture to degrade the nitrile handle.

  • Causality: The high basicity and volatility of the piperidine derivative necessitate isolation. Exposure to atmospheric water can lead to gradual hydrolysis of the nitrile, compromising experimental reproducibility.

  • Step-by-Step Methodology:

    • Fume Hood Validation: Verify the fume hood face velocity is operating between 80–120 fpm. [Self-Validation Check]: Tape a 2-inch strip of a Kimwipe to the bottom of the sash. The inward deflection of the tissue provides continuous, visual confirmation of negative pressure.

    • PPE Donning: Equip heavy-duty butyl rubber gloves over standard nitrile gloves. Butyl rubber provides superior permeation resistance against aliphatic amines compared to standard nitrile.

    • Secondary Containment Setup: Place the reagent bottle in a secondary containment tray lined with universal pH-indicator paper. [Self-Validation Check]: If a micro-spill occurs during transfer, the basic amine will immediately turn the yellow pH paper dark blue, alerting the operator to a containment breach before macroscopic contamination occurs.

    • Dispensing: Use a gas-tight syringe purged three times with ultra-high-purity Argon to withdraw the required volume through the septum.

Protocol: Reaction Quenching & Waste Decontamination
  • Objective: Neutralize the corrosive amine prior to disposal, converting it into a benign, water-soluble salt.

  • Causality: Unquenched tertiary amines pose a severe dermal hazard in organic waste streams and can react exothermically with incompatible waste. Protonating the amine via an acid quench eliminates its volatility and dermal permeability.

  • Step-by-Step Methodology:

    • Thermal Control: Transfer the reaction vessel to an ice-water bath (0°C). Neutralization of strong amines is highly exothermic; thermal control prevents solvent boil-off and aerosolization of the toxic compound.

    • Acid Addition: Slowly add 1.0 M aqueous Sodium Bisulfate (NaHSO4) or 1.0 M HCl dropwise under vigorous magnetic stirring (minimum 500 rpm).

    • Neutralization Verification: [Self-Validation Check]: Pause stirring to allow phase separation. Dip a clean glass stirring rod into the aqueous layer and touch it to a pH test strip. Continue acid addition until the aqueous phase stabilizes at a pH < 5.0. This chemical checkpoint guarantees 100% protonation of the 3,5-dimethylpiperidine moiety.

    • Waste Segregation: Transfer the biphasic mixture to a separatory funnel. Route the aqueous layer (now containing the neutralized ammonium salt) to the acidic aqueous waste stream. Route the organic layer to the halogen-free organic waste stream.

References

  • Title: 2-(3,5-dimethylpiperidin-1-yl)acetonitrile — Chemical Substance Information Source: NextSDS Database URL: [Link]

Foundational

Pharmacokinetic Profiling and Metabolic Liabilities of 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile Scaffolds

Executive Summary and Structural Rationale In early-stage drug discovery, the piperidine ring is a ubiquitous pharmacophore, prized for its ability to modulate physicochemical properties and interact with a wide array of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Structural Rationale

In early-stage drug discovery, the piperidine ring is a ubiquitous pharmacophore, prized for its ability to modulate physicochemical properties and interact with a wide array of central nervous system (CNS) and systemic targets. The compound 2-(3,5-dimethylpiperidin-1-yl)acetonitrile (CAS 951905-18-3)[1] represents a highly specific, functionalized scaffold where a basic tertiary amine is conjugated to an electron-withdrawing acetonitrile moiety.

From a pharmacokinetic (PK) perspective, this structural combination presents a fascinating duality. The 3,5-dimethyl substitution on the piperidine ring introduces critical steric hindrance, which can favorably modulate lipophilicity and partially shield the ring from rapid enzymatic degradation. However, the presence of the cyclic tertiary amine and the α -aminonitrile group introduces profound metabolic liabilities—specifically, vulnerability to cytochrome P450 (CYP450)-mediated bioactivation[2].

This technical guide deconstructs the absorption, distribution, metabolism, and excretion (ADME) profile of 2-(3,5-dimethylpiperidin-1-yl)acetonitrile compounds, providing researchers with the mechanistic insights and self-validating experimental protocols necessary to navigate hit-to-lead optimization.

Physicochemical Profiling and Distribution Dynamics

The fundamental PK behavior of any compound is dictated by its physicochemical baseline. For 2-(3,5-dimethylpiperidin-1-yl)acetonitrile, the interplay between the basic nitrogen and the lipophilic methyl groups dictates its solubility, permeability, and volume of distribution ( Vd​ ).

Basicity and Lipophilicity

The tertiary amine of the piperidine ring typically exhibits a pKa​ between 8.5 and 9.5. However, the electron-withdrawing nature of the adjacent acetonitrile group slightly depresses this basicity. At physiological pH (7.4), the compound exists predominantly in its ionized state, which enhances aqueous solubility but can trigger lysosomal trapping in highly perfused tissues. The 3,5-dimethyl groups increase the partition coefficient (LogP), pushing the molecule into a favorable "Lipinski-compliant" space for passive membrane diffusion.

Predicted Pharmacokinetic Parameters

To guide early in vitro assay design, we summarize the foundational predictive metrics for this scaffold below.

ParameterPredicted Value RangePharmacokinetic Implication
Molecular Weight 152.24 g/mol Highly favorable for rapid passive diffusion and oral bioavailability.
LogP / LogD (pH 7.4) 1.8 - 2.4Optimal balance between aqueous solubility and lipid membrane permeability.
Topological Polar Surface Area (TPSA) ~27.0 ŲExcellent blood-brain barrier (BBB) penetration expected; ideal for CNS targets.
Plasma Protein Binding (PPB) 60% - 80%Moderate binding; sufficient free fraction ( fu​ ) available for target engagement.
Intrinsic Clearance ( CLint​ ) HighHighly vulnerable to CYP-mediated α -oxidation; requires structural optimization.

Table 1: Baseline physicochemical and predicted pharmacokinetic parameters for the 2-(3,5-dimethylpiperidin-1-yl)acetonitrile scaffold.

Metabolic Vulnerabilities: Bioactivation and CYP450 Interactions

The most critical hurdle in developing piperidine-acetonitrile scaffolds is their metabolic instability. Aminoacetonitrile derivatives are known to interact heavily with hepatic enzymes, sometimes acting as inducers of CYP isoforms such as CYP3A[3]. More importantly, this scaffold undergoes two distinct pathways of CYP450-mediated bioactivation, both of which generate reactive, potentially toxic intermediates[2].

Pathway A: Piperidine Ring Bioactivation (Iminium Formation)

Cyclic tertiary amines are notorious for undergoing α -hydroxylation adjacent to the nitrogen atom. For 2-(3,5-dimethylpiperidin-1-yl)acetonitrile, CYP450 enzymes (primarily CYP3A4 and CYP2D6) hydroxylate the unsubstituted α -carbons (positions 2 or 6). This hydroxylated intermediate rapidly dehydrates to form a highly reactive, electrophilic iminium ion [4]. If left unchecked in vivo, iminium intermediates can covalently bind to nucleophilic residues on proteins, leading to mechanism-based toxicity or immune-mediated idiosyncratic adverse drug reactions (IADRs)[5].

Pathway B: Acetonitrile Oxidative Dealkylation

The methylene carbon situated between the piperidine nitrogen and the nitrile group is also highly susceptible to oxidation. CYP-mediated α -oxidation at this site results in an unstable cyanohydrin-like intermediate. This intermediate spontaneously collapses via oxidative dealkylation, releasing a secondary amine (3,5-dimethylpiperidine), an aldehyde, and hydrogen cyanide (HCN) [2]. The generation of cyanide in vivo, even in micro-quantities, is a severe toxicological liability that must be monitored during lead optimization.

MetabolicPathway Parent 2-(3,5-Dimethylpiperidin-1-yl) acetonitrile CYP CYP450 Oxidation (e.g., CYP3A4) Parent->CYP AlphaPiperidine Piperidine α-Hydroxylation CYP->AlphaPiperidine AlphaNitrile Acetonitrile α-Oxidation CYP->AlphaNitrile Iminium Reactive Iminium Intermediate AlphaPiperidine->Iminium Dehydration (-H2O) CyanoAdduct Stable Cyano Adduct (Trapped with KCN) Iminium->CyanoAdduct + KCN (Trapping) Dealkylation Oxidative Dealkylation AlphaNitrile->Dealkylation Metabolites Secondary Amine + Aldehyde + HCN Dealkylation->Metabolites Cleavage

CYP450-mediated bioactivation and reactive intermediate trapping pathways.

Self-Validating Experimental Protocols

To accurately assess the PK properties and metabolic liabilities of this scaffold, empirical testing must be rigorous. As an Application Scientist, I emphasize that protocols must be self-validating—meaning they must include internal controls that prove the assay functioned correctly before the data is accepted.

Protocol 1: Microsomal Stability and Reactive Metabolite Trapping

Because iminium intermediates are transient, they cannot be detected via standard LC-MS/MS. We must intentionally trap them using potassium cyanide (KCN) as a strong nucleophile to form stable, detectable α -cyano adducts[4].

Objective: Determine intrinsic clearance ( CLint​ ) and identify iminium/cyanide bioactivation pathways. Causality Check: KCN is added to force the conversion of transient iminium ions into stable cyano adducts. Without KCN, the mass balance would appear artificially low due to undetected covalent binding to microsomal proteins.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLMs) and dilute to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Trapping Agent Addition: Supplement the incubation mixture with 1.0 mM Potassium Cyanide (KCN) to act as the nucleophilic trapping agent for iminium ions[5].

  • Compound Spiking: Add 2-(3,5-dimethylpiperidin-1-yl)acetonitrile to achieve a final concentration of 10 µM. Keep organic solvent (e.g., DMSO) below 0.1% to prevent CYP inhibition.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

  • Sampling & Termination: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., verapamil).

  • Validation Control: Run a parallel incubation without NADPH. If depletion occurs in the absence of NADPH, non-CYP mediated degradation or chemical instability is occurring, invalidating the CYP-clearance assumption.

  • Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-ESI-MS/MS. Scan for the parent mass and the specific mass shift corresponding to the cyano adduct (+26 Da from the parent mass, accounting for loss of H and addition of CN)[4].

Protocol 2: Bidirectional Caco-2 Permeability Assay

Given the basic nature of the piperidine ring, this compound is susceptible to efflux by P-glycoprotein (P-gp). A bidirectional Caco-2 assay determines if the compound is actively pumped out of the intestinal lumen.

Objective: Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER). Causality Check: We measure both Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) transport. An ER > 2 indicates active efflux, which would severely limit oral bioavailability.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm², validating tight junction integrity.

  • Dosing: Prepare a 10 µM dosing solution of the compound in HBSS buffer (pH 7.4).

    • For A→B transport: Add dosing solution to the apical chamber; add blank HBSS to the basolateral chamber.

    • For B→A transport: Reverse the orientation.

  • Incubation: Incubate at 37°C on an orbital shaker (100 rpm) to minimize the unstirred water layer.

  • Sampling: Take 50 µL samples from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh, pre-warmed HBSS.

  • Validation Control: Include Propranolol (high permeability, passive) and Digoxin (low permeability, P-gp substrate). If Digoxin does not show an ER > 3, the cells have lost P-gp expression, and the assay is invalid.

  • Calculation: Calculate Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the steady-state appearance rate, C0​ is the initial concentration, and A is the surface area.

PKWorkflow Comp Compound Formulation Phys Physicochemical Profiling Comp->Phys Micro Microsomal Stability Phys->Micro Perm Caco-2 Permeability Phys->Perm LCMS LC-MS/MS Quantification Micro->LCMS Perm->LCMS PK PK Parameter Calculation LCMS->PK

Step-by-step in vitro pharmacokinetic screening and validation workflow.

Conclusion and Lead Optimization Strategies

The 2-(3,5-dimethylpiperidin-1-yl)acetonitrile scaffold offers excellent baseline physicochemical properties for passive diffusion and CNS penetration. However, its development is heavily bottlenecked by CYP450-mediated bioactivation. The α -hydroxylation of the piperidine ring to form iminium ions[5] and the oxidative dealkylation of the acetonitrile group to release cyanide[2] are critical liabilities.

Optimization Directives: To mitigate these risks while preserving the pharmacophore, medicinal chemists should consider:

  • Deuteration: Substituting the α -protons on the piperidine ring and the methylene bridge with deuterium to leverage the kinetic isotope effect, thereby slowing CYP-mediated oxidation.

  • Steric Shielding: Increasing the bulk of the substituents at the α -positions (e.g., moving the methyl groups from the 3,5-positions to the 2,6-positions) to physically block CYP450 active site access.

  • Isosteric Replacement: Replacing the vulnerable acetonitrile group with a more metabolically stable bioisostere, such as an oxadiazole or a trifluoroethyl group, to eliminate the risk of cyanide release.

By coupling rigorous, self-validating in vitro assays with targeted structural modifications, researchers can successfully navigate the pharmacokinetic complexities of this potent chemical class.

References

  • NextSDS. 2-(3,5-dimethylpiperidin-1-yl)acetonitrile — Chemical Substance Information.[1] URL: [Link]

  • Attwa, E. N., et al. (2019). Sapitinib: reactive intermediates and bioactivation pathways characterized by LC-MS/MS. PubMed Central (NIH).[2] URL: [Link]

  • Attwa, E. N., et al. (2018). LC-ESI-MS/MS reveals the formation of reactive intermediates in brigatinib metabolism: elucidation of bioactivation pathways. RSC Advances.[4] URL: [Link]

  • Stuchlíková, L. R., et al. (2015). Monepantel induces hepatic cytochromes p450 in sheep in vitro and in vivo. PubMed (NIH).[3] URL: [Link]

  • Kadi, A. A., et al. (2020). Identification of Iminium Intermediates Generation in the Metabolism of Tepotinib Using LC-MS/MS: In Silico and Practical Approaches to Bioactivation Pathway Elucidation. PubMed Central (NIH).[5] URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: N-Alkylation Protocol for the Synthesis of 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile

Executive Summary & Mechanistic Overview The functionalization of piperidine scaffolds is a cornerstone of modern medicinal chemistry and drug development. The target compound, 2-(3,5-dimethylpiperidin-1-yl)acetonitrile...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

The functionalization of piperidine scaffolds is a cornerstone of modern medicinal chemistry and drug development. The target compound, 2-(3,5-dimethylpiperidin-1-yl)acetonitrile (CAS: 951905-18-3)[1], serves as a versatile synthetic intermediate. The appended nitrile group can be subjected to subsequent transformations, such as reduction to a primary amine (yielding a 1,2-diaminoethane linker) or hydrolysis to a carboxylic acid.

This application note details a robust, self-validating protocol for the synthesis of 2-(3,5-dimethylpiperidin-1-yl)acetonitrile via a bimolecular nucleophilic substitution ( SN​2 ) pathway. The secondary amine, 3,5-dimethylpiperidine, acts as the nucleophile, attacking the electrophilic α -carbon of 2-chloroacetonitrile.

Causality in Reagent Selection:

  • Solvent: Anhydrous acetonitrile (MeCN) is utilized as a polar aprotic solvent to optimally solvate the nucleophile while leaving it unsolvated enough to remain highly reactive, thereby accelerating the SN​2 kinetics.

  • Base: Potassium carbonate ( K2​CO3​ ) is selected as a mild, heterogeneous inorganic base. Its primary function is to scavenge the hydrogen chloride (HCl) byproduct generated during the reaction. Neutralizing the acid is critical; otherwise, the unreacted 3,5-dimethylpiperidine would become protonated, forming an unreactive piperidinium salt and stalling the reaction.

Materials and Quantitative Data

Table 1: Reagent Equivalents and Properties
Reagent / MaterialRoleMW ( g/mol )EquivalentsNotes
3,5-DimethylpiperidineNucleophile113.201.00Ensure anhydrous state
2-ChloroacetonitrileElectrophile75.501.10Lachrymator; handle in fume hood
Potassium Carbonate ( K2​CO3​ )Acid Scavenger138.212.00Finely powdered, oven-dried
Acetonitrile (MeCN)Solvent41.05N/AAnhydrous, 0.2 M relative to amine
Table 2: Target Compound Analytical Parameters

To ensure a self-validating workflow, researchers must verify the product against established mass spectrometry parameters[2].

ParameterValue
Molecular Formula C9​H16​N2​
Monoisotopic Mass 152.13135 Da
Expected MS Adduct [M+H]+ 153.13863 m/z
Predicted Collision Cross Section (CCS) 130.3 Ų

Experimental Protocol

Safety Precautions: 2-Chloroacetonitrile is highly toxic and a potent lachrymator. All procedures must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles)[1].

Step 1: Reaction Assembly and Activation
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, add finely powdered, anhydrous K2​CO3​ (2.0 eq).

  • Solvation: Suspend the base in anhydrous acetonitrile (to achieve a 0.2 M concentration with respect to the limiting reagent).

  • Amine Addition: Add 3,5-dimethylpiperidine (1.0 eq) to the suspension. Stir the mixture vigorously for 10 minutes at room temperature to ensure uniform dispersion.

Step 2: Controlled Electrophilic Addition
  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0 °C.

    • Causality: The SN​2 alkylation is exothermic. Initiating the reaction at 0 °C prevents thermal runaway and minimizes the formation of dialkylated quaternary ammonium byproducts.

  • Addition: Using a pressure-equalizing dropping funnel or a syringe pump, add 2-chloroacetonitrile (1.1 eq) dropwise over 15 minutes.

Step 3: Propagation and Monitoring
  • Heating: Remove the ice-water bath. Attach a reflux condenser and heat the reaction mixture to 60 °C using a precisely controlled heating mantle or oil bath.

  • Validation: Stir at 60 °C for 4–6 hours. Monitor the reaction progress via TLC (Thin Layer Chromatography) or LC-MS. The reaction is deemed complete when the nucleophile peak is consumed and the [M+H]+ 153.1 m/z peak dominates the chromatogram[2].

Step 4: Workup and Isolation
  • Filtration: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (KCl and unreacted K2​CO3​ ). Wash the filter cake with excess ethyl acetate (EtOAc).

  • Concentration: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile solvent.

  • Liquid-Liquid Extraction: Partition the resulting crude residue between EtOAc (50 mL) and deionized water (50 mL) in a separatory funnel. Extract the aqueous layer twice more with EtOAc (2 x 25 mL).

  • Washing & Drying: Combine the organic extracts and wash with saturated aqueous sodium chloride (brine) to remove residual water and polar impurities. Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo.

Step 5: Purification
  • Chromatography: Purify the crude oil via flash column chromatography on silica gel. Elute with a gradient of Hexanes/EtOAc (typically 9:1 to 7:3, v/v) to isolate the pure 2-(3,5-dimethylpiperidin-1-yl)acetonitrile[3].

Synthetic Workflow Diagram

G N1 3,5-Dimethylpiperidine + K2CO3 in MeCN N2 Cool to 0 °C Add 2-Chloroacetonitrile N1->N2 Activation N3 Heat to 60 °C (4-6 h) SN2 Alkylation N2->N3 Dropwise N4 Filter Salts & Concentrate N3->N4 Completion N5 Liquid-Liquid Extraction (EtOAc / H2O) N4->N5 Workup N6 Flash Chromatography (Hexanes/EtOAc) N5->N6 Organic Phase N7 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile N6->N7 Isolation

Workflow for the SN2 cyanomethylation of 3,5-dimethylpiperidine.

References

  • NextSDS.2-(3,5-dimethylpiperidin-1-yl)acetonitrile — Chemical Substance Information.
  • ChemicalBook.2-(3,5-dimethylpiperidin-1-yl)acetonitrile | 951905-18-3.
  • PubChemLite / LCSB.2-(3,5-dimethylpiperidin-1-yl)acetonitrile - PubChemLite.

Sources

Application

Application Note: Catalytic Reduction of 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile to Primary Amines

Executive Summary & Scope The synthesis of 2-(3,5-dimethylpiperidin-1-yl)ethan-1-amine from its corresponding α-amino nitrile, 2-(3,5-dimethylpiperidin-1-yl)acetonitrile, is a critical transformation in the development o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The synthesis of 2-(3,5-dimethylpiperidin-1-yl)ethan-1-amine from its corresponding α-amino nitrile, 2-(3,5-dimethylpiperidin-1-yl)acetonitrile, is a critical transformation in the development of piperidine-based pharmacophores. While the reduction of a nitrile (-C≡N) to a primary amine (-CH₂NH₂) appears straightforward, the process is notoriously plagued by poor chemoselectivity. In pharmaceutical development, controlling this selectivity is paramount[1].

This application note provides an authoritative, field-proven guide to overcoming the chemoselectivity challenges associated with this specific substrate. By detailing both scalable heterogeneous hydrogenation and bench-scale hydride reduction, we establish self-validating protocols designed to maximize primary amine yield while suppressing secondary amine formation and retro-Strecker decyanation.

Mechanistic Insights: The Chemoselectivity Challenge

To engineer an effective protocol, one must first understand the causality behind the reaction's failure modes. The catalytic hydrogenation of nitriles proceeds via a highly reactive primary imine intermediate (R-CH=NH)[2].

The Condensation Pathway: Rather than immediately reducing to the primary amine, the imine intermediate can undergo a nucleophilic attack by the newly formed primary amine. This condensation eliminates a molecule of ammonia (NH₃) to form a secondary imine, which is subsequently reduced to a highly undesirable secondary amine side product[2]. Furthermore, because 2-(3,5-dimethylpiperidin-1-yl)acetonitrile is an α-amino nitrile, it is highly susceptible to retro-Strecker-type cleavage in the presence of water or strong bases, which leads to the loss of hydrogen cyanide (HCN) and degradation of the starting material.

To circumvent these issues, an excess of anhydrous ammonia is introduced into the reaction matrix. According to Le Chatelier’s principle, saturating the system with NH₃ shifts the thermodynamic equilibrium of the condensation step backward, effectively trapping the intermediate as the primary imine until it can be fully hydrogenated[1].

G Nitrile 2-(3,5-Dimethylpiperidin-1-yl) acetonitrile Imine Primary Imine Intermediate Nitrile->Imine + H2 PrimaryAmine Primary Amine (Target) Imine->PrimaryAmine + H2 SecImine Secondary Imine (Condensation) Imine->SecImine + Primary Amine - NH3 SecAmine Secondary Amine (Side Product) SecImine->SecAmine + H2 Ammonia Anhydrous NH3 Additive Ammonia->SecImine Shifts equilibrium away from Sec Imine

Figure 1: Nitrile hydrogenation pathway and the role of NH3 in suppressing side products.

Catalyst Evaluation & Quantitative Data

The chemical nature of the transition metal catalyst dictates the reaction pathway and the ultimate product distribution[3]. While Palladium on Carbon (Pd/C) is a staple in many labs, it is highly prone to yielding secondary amines during nitrile reduction due to the long surface half-life of the imine intermediate.

For this substrate, Raney Cobalt is the superior choice. Cobalt is inherently less active toward aliphatic amines and drastically reduces the rate of imine-amine condensation compared to Nickel or Palladium[2]. Alternatively, for small-scale discovery chemistry, stoichiometric reduction using Lithium Aluminum Hydride (LiAlH₄) bypasses the imine condensation entirely by forming a stable aluminum-imine complex[4].

Table 1: Catalyst Optimization Data for 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile
Catalyst SystemConditionsConversionSelectivity (1° Amine)Selectivity (2°/3° Amine)Mechanistic Observation
Pd/C (10%) 20 bar H₂, EtOH, 25°C>95%~40%~60%Pronounced condensation due to long-lived imine intermediate.
Raney Ni 50 bar H₂, MeOH, 50°C>98%~75%~25%Moderate selectivity; basicity of substrate accelerates condensation.
Raney Ni + NH₃ 50 bar H₂, MeOH/NH₃, 50°C>99%~92%~8%NH₃ effectively shifts equilibrium, but some retro-Strecker observed.
Raney Co + NH₃ 50 bar H₂, MeOH/NH₃, 50°C>99%>98% <2% Optimal. Co is highly selective; anhydrous NH₃ prevents condensation.
LiAlH₄ THF, 0°C to 65°C100%>95% <5% Aluminum-imine complex prevents condensation; limited by scale-up safety.

Experimental Workflows & Protocols

Workflow Prep Substrate Prep (Anhydrous MeOH/NH3) Hydro Hydrogenation (50 bar H2, 50°C) Prep->Hydro Cat Catalyst Prep (Raney Co Washing) Cat->Hydro Filter Filtration (Celite Pad, Ar atm) Hydro->Filter Purify Purification (Vacuum Distillation) Filter->Purify

Figure 2: End-to-end experimental workflow for heterogeneous catalytic hydrogenation.

Protocol A: Scalable Heterogeneous Hydrogenation (Raney Cobalt)

Designed for multi-gram to kilogram scale-up. This protocol utilizes high-pressure hydrogenation to ensure rapid conversion before degradation can occur.

  • Substrate Preparation: Dissolve 2-(3,5-dimethylpiperidin-1-yl)acetonitrile (1.0 equiv) in a 7 M solution of anhydrous ammonia in methanol (10 mL per gram of substrate).

    • Causality: The strict exclusion of water prevents the retro-Strecker decyanation of the α-amino nitrile.

  • Catalyst Washing: Weigh Raney Cobalt slurry (20% w/w relative to substrate). Wash the catalyst three times with anhydrous methanol under an argon atmosphere to remove the storage water.

    • Self-Validation Check: The final methanol wash supernatant must be completely clear and free of aqueous phase separation.

  • Reaction Assembly: Transfer the substrate solution and the washed catalyst into a high-pressure stainless-steel autoclave. Purge the vessel three times with Argon, followed by three purges with Hydrogen gas.

  • Hydrogenation: Pressurize the reactor to 50 bar with H₂ and heat to 50 °C with vigorous stirring (800 rpm).

    • Self-Validation Check: Monitor the mass flow controller. The reaction is deemed complete when hydrogen uptake plateaus (typically 4-6 hours).

  • Workup & Filtration: Cool the reactor to room temperature and carefully vent the H₂ gas. Filter the reaction mixture through a pad of Celite under a strict Argon atmosphere.

    • Safety Causality: Raney Cobalt is highly pyrophoric. Allowing the filter cake to dry in the air will cause an immediate fire and oxidize the product.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude primary amine via vacuum distillation to yield a colorless oil.

Protocol B: Bench-Scale Hydride Reduction (LiAlH₄)

Designed for rapid discovery-scale synthesis (1-5 grams). This method bypasses the need for high-pressure equipment[5].

  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and an addition funnel. Flush with Argon.

  • Reagent Suspension: Suspend LiAlH₄ (2.0 equiv) in anhydrous THF (15 mL/g) and cool the flask to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the nitrile (1.0 equiv) in anhydrous THF and add it dropwise via the addition funnel over 30 minutes to control the exothermic release of hydrogen gas.

  • Reduction: Remove the ice bath and heat the reaction to reflux (65 °C) for 3 hours.

  • Fieser Quenching (Crucial Step): Cool the reaction to 0 °C. For every x grams of LiAlH₄ used, sequentially and cautiously add:

    • x mL of distilled water.

    • x mL of 15% aqueous NaOH.

    • 3x mL of distilled water.

    • Self-Validation Check: The reaction mixture will transition from a thick, grey slurry to a clear solution containing a granular, easily filterable white precipitate. If the mixture remains gelatinous, the quench is incomplete.

  • Isolation: Filter the white granular salts, wash thoroughly with hot THF, and concentrate the filtrate to yield the primary amine.

Analytical Validation

To confirm the successful reduction and the absence of secondary amine side products, perform the following analytical checks:

  • ¹H NMR (CDCl₃): The sharp singlet corresponding to the α-amino nitrile protons (-N-CH₂ -CN) at ~3.5 ppm must completely disappear. Look for the emergence of two new distinct multiplets around 2.4 ppm and 2.8 ppm, corresponding to the new ethylenediamine backbone (-N-CH₂ -CH₂ -NH₂).

  • FT-IR Spectroscopy: Confirm the complete disappearance of the sharp nitrile C≡N stretching band at ~2250 cm⁻¹. Successful conversion is marked by the appearance of a broad primary amine N-H stretching doublet between 3300 cm⁻¹ and 3400 cm⁻¹.

References

  • Recent Advances in Selective Catalytic Hydrogenation of Nitriles to Primary Amines ResearchGate URL:[Link]

  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines Periodica Polytechnica Chemical Engineering URL:[Link]

  • Reduction of Nitriles Chemguide URL:[Link]

  • Amine Synthesis by Nitrile Reduction Organic Chemistry Portal URL:[Link]

Sources

Method

In vitro assay preparation using 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile

Application Note: In Vitro Kinase Assay Preparation and High-Throughput Screening using 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile as a Fragment Scaffold Introduction & Mechanistic Rationale In Fragment-Based Drug Discov...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Kinase Assay Preparation and High-Throughput Screening using 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile as a Fragment Scaffold

Introduction & Mechanistic Rationale

In Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks are screened to identify high-quality starting points for lead optimization. 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile (CAS: 951905-18-3) has emerged as a privileged fragment scaffold, particularly in the development of highly selective kinase inhibitors targeting the ATP-binding and allosteric pockets of critical signaling proteins like mTOR and MEK1/2[1][2].

Causality of Structural Features: The utility of this molecule stems from its precise stereoelectronic properties. The cyano group (-C≡N) acts as a potent, highly directional hydrogen-bond acceptor. In the structural optimization of mTOR inhibitors, the spatial orientation of the acetonitrile group is critical for forming essential hydrogen bonds with key residues (e.g., LYS 2187) within the kinase N-lobe pocket[1]. Concurrently, the 3,5-dimethyl substitution on the piperidine ring restricts the conformational flexibility of the fragment. This rigidity reduces the entropic penalty upon target binding and geometrically forces the cyano group into an optimal vector for target engagement, a principle that has been successfully applied to overcome resistance mutations in MEK1/2[2].

FBDD_Workflow Fragment 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile (Core Fragment) Library Fragment Library Screening (Thermal Shift / SPR) Fragment->Library Hit Hit Identification (Kd ~ mM range) Library->Hit Optimization Hit-to-Lead Optimization (SAR & Cross-coupling) Hit->Optimization Assay In Vitro TR-FRET Assay (IC50 Determination) Optimization->Assay Lead Lead Candidate (Selective Kinase Inhibitor) Assay->Lead

FBDD workflow utilizing 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile for kinase inhibitor discovery.

Physicochemical Properties & Handling

Proper handling of the fragment is dictated by its physicochemical profile. Because FBDD requires screening at high concentrations (often 100 µM to 1 mM) to detect low-affinity interactions, maintaining compound solubility is paramount.

PropertyValueRelevance to Assay Preparation
Molecular Formula C9H16N2Low molecular weight (Rule of 3 compliant for fragments).
Molecular Weight 152.24 g/mol Allows for high molarity stock solutions without viscosity issues.
LogP (Estimated) ~1.8Lipophilic; requires 100% anhydrous DMSO for primary stock.
H-Bond Acceptors 2Primary interaction points for kinase hinge region binding.
H-Bond Donors 0Prevents non-specific aggregation in aqueous buffers.

Storage & Handling: Prepare a 50 mM primary stock in 100% anhydrous DMSO. Store aliquots at -20°C in desiccant to prevent water absorption, which can lead to compound precipitation during serial dilution.

Experimental Protocols: Self-Validating TR-FRET Kinase Assay

Why TR-FRET? Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard fluorescence or colorimetric assays because fragment libraries often contain auto-fluorescent compounds. The time-delayed emission measurement of the Lanthanide chelate (e.g., Terbium or Europium) eliminates short-lived background fluorescence, ensuring high signal-to-noise ratios and preventing false positives[3].

Protocol 1: Compound Preparation & Serial Dilution

To prevent solvent-induced artifacts in enzyme kinetics, the final DMSO concentration must remain strictly constant (typically 1% v/v) across all assay wells.

  • Master Block Preparation: Dispense 50 mM stock of 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile into a 384-well polypropylene source plate.

  • Serial Dilution: Perform a 3-fold, 10-point serial dilution in 100% DMSO using an automated liquid handler.

  • Intermediate Aqueous Dilution: Transfer 1 µL of the DMSO serial dilution into 24 µL of Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to create a 4X working solution (containing 4% DMSO).

Protocol 2: Biochemical Kinase Inhibition Assay (MEK1/2 or mTOR)

Trustworthiness & Self-Validation: Every 384-well assay plate must function as a self-validating system. We achieve this by embedding highly controlled maximum and minimum signal references to calculate the Z'-factor.

Control TypeWell ContentsPurpose
Max Signal (0% Inhibition) Enzyme + Substrate + ATP + 1% DMSOEstablishes the upper baseline of uninhibited kinase activity.
Min Signal (100% Inhibition) Enzyme + Substrate + ATP + 10 µM Reference Inhibitor + 1% DMSOEstablishes the assay floor (e.g., using PD0325901 for MEK).
  • Enzyme Addition: Add 2.5 µL of 4X target kinase (e.g., MEK1 or mTOR) diluted in Kinase Buffer to a 384-well low-volume proxiplate.

  • Compound Addition: Add 2.5 µL of the 4X compound working solution (from Protocol 1) to the respective wells. Incubate for 30 minutes at room temperature to allow the fragment to reach binding equilibrium.

  • Reaction Initiation: Add 5 µL of a 2X mixture containing ATP (at the apparent Km for the specific kinase) and the specific fluorophore-labeled peptide substrate.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to stop the reaction by chelating Mg2+) and the Terbium-labeled anti-phospho antibody. Incubate for 60 minutes.

  • Readout: Read the plate on a multi-mode microplate reader (e.g., PerkinElmer EnVision) using TR-FRET settings (Excitation: 340 nm; Emission: 495 nm and 520 nm).

Kinase_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Inhibitor Fragment-Derived Inhibitor Inhibitor->MEK Inhibitor->mTOR

MAPK and PI3K/AKT/mTOR signaling pathways targeted by fragment-derived kinase inhibitors.

Data Analysis & Quality Control

The integrity of the screening data is mathematically validated before any IC50 values are reported.

1. Z'-Factor Calculation: Calculate the Z'-factor for each plate using the Max and Min control wells: Z' = 1 -[ (3 × SD_max + 3 × SD_min) / |Mean_max - Mean_min| ] An assay plate is only validated and accepted if the Z'-factor is ≥ 0.5 , proving that the assay window is robust enough to distinguish true fragment hits from baseline noise.

2. IC50 Determination: Calculate the TR-FRET emission ratio (520 nm / 495 nm) for each well. Convert these ratios to % Inhibition relative to the plate controls. Plot the % Inhibition against the log[Compound Concentration] and fit the data using a 4-parameter logistic (4PL) non-linear regression model to determine the IC50 of the 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile derivatives.

References

  • Title: Highly Selective, Potent, and Oral mTOR Inhibitor for Treatment of Cancer as Autophagy Inducer Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Discovery of MAP855, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity Source: MDPI Molecules URL: [Link]

Sources

Application

Application Note: Reagents and Protocols for the N-Alkylation of 3,5-Dimethylpiperidine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the synthesis of 2-(3,5-dimethylpiperidin-1-yl)acetonit...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the synthesis of 2-(3,5-dimethylpiperidin-1-yl)acetonitrile via SN2 N-alkylation.

Mechanistic Rationale and Reagent Causality

The synthesis of 2-(3,5-dimethylpiperidin-1-yl)acetonitrile relies on the nucleophilic substitution (SN2) of a secondary amine with an α -haloacetonitrile. While seemingly straightforward, the structural nuances of the starting materials dictate specific reagent choices to ensure high yield, prevent side reactions, and maintain a self-validating experimental system.

The Nucleophile: 3,5-Dimethylpiperidine

3,5-Dimethylpiperidine (CAS: 35794-11-7) serves as the nucleophilic core [1]. The presence of equatorial methyl groups at the 3- and 5-positions introduces moderate steric hindrance around the nitrogen atom. This steric bulk increases the activation energy required for the SN2 transition state, necessitating optimized electrophilic activation and precise thermal control to drive the reaction to completion.

The Electrophile: Chloroacetonitrile

Chloroacetonitrile is selected as the cyanomethylating agent [4]. The strong electron-withdrawing nature of the adjacent nitrile group significantly lowers the energy of the C-Cl σ∗ lowest unoccupied molecular orbital (LUMO), making the α -carbon highly susceptible to nucleophilic attack.

The Catalyst: Potassium Iodide (Finkelstein Activation)

To overcome the steric hindrance of the 3,5-dimethylpiperidine, a catalytic amount of Potassium Iodide (KI) is introduced. KI facilitates an in situ Finkelstein halogen exchange, converting chloroacetonitrile into the highly reactive iodoacetonitrile. Because iodide is a superior leaving group (due to its larger size and polarizability), this catalytic cycle significantly accelerates the sterically hindered N-alkylation without requiring harsh reaction temperatures that could lead to decomposition.

The Base: Potassium Carbonate

Potassium Carbonate ( K2​CO3​ ) is utilized as a heterogeneous inorganic acid scavenger. During the alkylation, one equivalent of hydrochloric acid (HCl) is generated. If left unneutralized, this acid would protonate the unreacted 3,5-dimethylpiperidine, precipitating it as an unreactive hydrochloride salt and halting the reaction at 50% conversion. Causality Check: While organic bases like N,N-Diisopropylethylamine (DIPEA) are common, they can undergo competitive quaternization with the highly reactive chloroacetonitrile [2]. K2​CO3​ provides a self-validating system: its insolubility in the reaction medium means the reaction rate is governed by surface area, preventing runaway exothermic reactions while efficiently driving the equilibrium forward.

The Solvent: Acetonitrile

Acetonitrile ( CH3​CN ) is the optimal polar aprotic solvent for this transformation [3]. It poorly solvates the secondary amine nucleophile (increasing its ground-state energy) while strongly stabilizing the polarized SN2 transition state. Furthermore, it supports the Finkelstein catalytic cycle because KI is slightly soluble in acetonitrile, whereas the byproduct KCl precipitates, driving the halogen exchange forward via Le Chatelier's principle.

Reagent Profiling and Quantitative Data

The following table summarizes the stoichiometric requirements and functional causality of each reagent required for the workflow.

ReagentRoleMW ( g/mol )EquivalentsFunction / Causality
3,5-Dimethylpiperidine Nucleophile113.201.00Substrate; provides the secondary amine scaffold.
Chloroacetonitrile Electrophile75.501.15Cyanomethyl source; a slight excess ensures complete conversion of the amine.
Potassium Carbonate Acid Scavenger138.212.50Neutralizes generated HCl; prevents amine protonation. Excess ensures rapid kinetics.
Potassium Iodide Catalyst166.000.10Facilitates in situ Finkelstein halogen exchange to overcome steric hindrance.
Acetonitrile Solvent41.0510 VolPolar aprotic medium; stabilizes the SN2 transition state and drives KCl precipitation.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. Visual cues (e.g., precipitation) and specific temperature controls are integrated to ensure the integrity of the reaction at each phase.

Phase 1: System Preparation
  • Equip a flame-dried round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charge the flask with 3,5-dimethylpiperidine (1.0 eq), anhydrous Potassium Carbonate (2.5 eq, finely powdered to maximize surface area), and Potassium Iodide (0.1 eq).

  • Suspend the mixture in anhydrous Acetonitrile (10 mL per gram of amine).

  • Stir the heterogeneous mixture at room temperature for 10 minutes to ensure uniform dispersion of the inorganic salts.

Phase 2: Electrophilic Addition
  • Cool the suspension to 0–5 °C using an ice-water bath. Causality: Cooling prevents the highly exothermic initial Finkelstein exchange and subsequent alkylation from causing localized boiling or side-product formation.

  • Add Chloroacetonitrile (1.15 eq) dropwise over 15 minutes via a syringe.

Phase 3: Alkylation and Monitoring
  • Remove the ice bath and allow the reaction to warm to room temperature, then gradually heat the mixture to 65 °C (mild reflux).

  • Maintain stirring at 65 °C for 6 to 8 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 3:1, Ninhydrin stain) or LC-MS. The disappearance of the secondary amine indicates reaction completion. The reaction mixture will become a thick white suspension as KCl and KHCO3​ precipitate.

Phase 4: Workup and Extraction
  • Cool the reaction mixture to room temperature.

  • Filter the heterogeneous mixture through a pad of Celite to remove the inorganic salts ( KCl , unreacted K2​CO3​ ). Causality: Removing these salts prior to aqueous workup prevents the formation of intractable emulsions.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Partition the resulting crude oil between Ethyl Acetate (15 Vol) and saturated aqueous NaHCO3​ (10 Vol).

  • Separate the organic layer, wash with brine (10 Vol), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Phase 5: Purification
  • Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes to Ethyl Acetate (typically 10% to 30% EtOAc).

  • Pool the product-containing fractions and concentrate to yield 2-(3,5-dimethylpiperidin-1-yl)acetonitrile as a pale yellow to colorless oil.

Reaction Workflow Visualization

G N1 3,5-Dimethylpiperidine (Nucleophile) R1 SN2 N-Alkylation Reaction (65°C, 6-8 h) N1->R1 N2 Chloroacetonitrile (Electrophile) N2->R1 N3 Potassium Carbonate (Acid Scavenger) N3->R1 N4 Potassium Iodide (Finkelstein Catalyst) N4->R1 N5 Acetonitrile (Polar Aprotic Solvent) N5->R1 W1 Filtration & Aqueous Workup (EtOAc / NaHCO3) R1->W1 P1 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile (Target Product) W1->P1

Workflow and reagent causality for the SN2 N-alkylation of 3,5-dimethylpiperidine.

References

  • "3,5-Dimethylpiperidine | C7H15N | CID 118259", National Center for Biotechnology Information (PubChem). URL: [Link]

  • "A Thieno[2,3-d]pyrimidine Scaffold Is a Novel Negative Allosteric Modulator of the Dopamine D2 Receptor", Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

  • "One-Step Synthesis of Pyrido[1,2-a]benzimidazole Derivatives by a Novel Multicomponent Reaction", The Journal of Organic Chemistry, ACS Publications. URL: [Link]

  • "EP3564240B1 - Piperidine intermediates", European Patent Office, Google Patents.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile

A Senior Application Scientist's Guide to Yield Optimization Welcome to the technical support center for the synthesis of 2-(3,5-dimethylpiperidin-1-yl)acetonitrile. This guide is designed for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Yield Optimization

Welcome to the technical support center for the synthesis of 2-(3,5-dimethylpiperidin-1-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the mechanistic underpinnings of the reaction, provide robust troubleshooting strategies in a direct question-and-answer format, and explore optimized protocols to maximize your yield and purity.

Section 1: The Primary Synthesis Pathway: Direct N-Alkylation

The most direct and common route to synthesizing 2-(3,5-dimethylpiperidin-1-yl)acetonitrile is through the nucleophilic substitution (SN2) reaction between 3,5-dimethylpiperidine and an activated two-carbon electrophile, typically chloroacetonitrile or bromoacetonitrile. The reaction relies on the nucleophilic nitrogen of the piperidine ring attacking the electrophilic carbon of the haloacetonitrile, displacing the halide. A base is required to neutralize the hydrogen halide formed, driving the reaction to completion.

Reaction Mechanism: SN2 Alkylation

The reaction proceeds via a standard bimolecular nucleophilic substitution mechanism.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Piperidine 3,5-Dimethylpiperidine TS [Piperidine---CH₂(CN)---Cl]⁻ Piperidine->TS Nucleophilic Attack Haloacetonitrile Chloroacetonitrile (Cl-CH₂-CN) Haloacetonitrile->TS Product 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile TS->Product Bond Formation Chloride Cl⁻ TS->Chloride Bond Breaking

Caption: SN2 mechanism for the synthesis of 2-(3,5-dimethylpiperidin-1-yl)acetonitrile.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing causal explanations and actionable solutions.

Q1: My reaction has stalled, showing low conversion of starting materials. What are the likely causes and solutions?

A1: Low conversion is a common issue that can typically be traced back to four key areas: the base, the solvent, the temperature, or the quality of your reagents.

  • Cause 1: Ineffective Base: The base is critical for scavenging the HCl or HBr formed during the reaction. If the acid is not neutralized, it will protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.

    • Solution: Use a non-nucleophilic base that is strong enough to neutralize the acid but will not compete in reacting with chloroacetonitrile. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[1] They are largely insoluble in many organic solvents, which can be advantageous in preventing side reactions, but requires efficient stirring. For a homogeneous system, a hindered organic base like N,N-diisopropylethylamine (DIPEA) can be used. Avoid using primary or secondary amines as your base.

  • Cause 2: Inappropriate Solvent: The solvent must be able to dissolve the reactants to some extent and should be aprotic to avoid reacting with the electrophile or solvating the nucleophile too strongly.

    • Solution: Polar aprotic solvents are ideal for SN2 reactions. Acetonitrile (CH₃CN) is an excellent first choice as it effectively dissolves the reactants and facilitates the substitution.[1] Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can also be used, particularly if solubility is an issue, but they are more difficult to remove during workup.

  • Cause 3: Insufficient Temperature: While SN2 reactions can often proceed at room temperature, the steric hindrance from the two methyl groups on the piperidine ring can slow the reaction rate.

    • Solution: Gently heating the reaction mixture can significantly increase the rate. Heating under reflux in acetonitrile (boiling point ~82°C) is a common strategy.[2] Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal temperature and time, avoiding excessive heat which could promote side reactions.

  • Cause 4: Reagent Purity: Impurities in either the 3,5-dimethylpiperidine (e.g., water, other amines) or the chloroacetonitrile (e.g., hydrolysis products) can interfere with the reaction.

    • Solution: Ensure your 3,5-dimethylpiperidine is dry. If necessary, distill it over a suitable drying agent like calcium hydride (CaH₂). Chloroacetonitrile should be clear and colorless; if it is discolored, it may have started to decompose or polymerize and should be distilled before use.

Q2: My starting material is fully consumed, but the isolated yield of the final product is poor. Where is my product going?

A2: This frustrating scenario points towards either competing side reactions that consume your product or significant losses during workup and purification.

  • Cause 1: Over-alkylation (Quaternization): The product, a tertiary amine, is still nucleophilic and can react with another molecule of chloroacetonitrile to form a quaternary ammonium salt. This salt is highly polar and will likely be lost to the aqueous phase during extraction.

    • Solution: This is a classic problem in amine alkylations.[3] The key is to control the stoichiometry. Use a slight excess of the piperidine starting material (e.g., 1.1 to 1.2 equivalents) relative to the chloroacetonitrile. Alternatively, adding the chloroacetonitrile slowly (e.g., via a syringe pump) to the solution of piperidine and base can help maintain a low concentration of the electrophile, favoring the desired mono-alkylation.[1]

  • Cause 2: Product Loss During Workup: The product is a basic amine, and its solubility is highly dependent on pH.

    • Solution: During the aqueous workup, ensure the aqueous layer is made basic (pH > 10) before extraction. This deprotonates any protonated product, making it more soluble in organic solvents like ethyl acetate or dichloromethane. After the initial reaction quench, add a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) until the aqueous phase is strongly basic, then perform your extractions.

  • Cause 3: Loss During Purification: Amines can be challenging to purify via standard silica gel chromatography due to their basicity. The amine can streak or irreversibly bind to the acidic silanol groups on the silica surface.[4]

    • Solution: If distillation is not feasible, modify your chromatography conditions. Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine like triethylamine (TEA). This can be done by either preparing the silica slurry in a solvent system containing 1-3% TEA or by flushing the packed column with this mixture before loading your sample.[4] Adding 0.5-1% TEA to your eluent system is also highly effective at preventing peak tailing and improving recovery.[4]

Troubleshooting Workflow

This decision tree can help diagnose yield-related issues systematically.

Caption: A decision tree for troubleshooting low yield in the synthesis.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions (base, solvent, temperature) for this alkylation?

A1: The optimal conditions represent a balance between reaction rate and selectivity. Based on established principles for SN2 reactions involving amines, the following table provides a robust starting point for optimization.[1]

ParameterRecommended ConditionRationale
Base K₂CO₃ (Potassium Carbonate)Inexpensive, non-nucleophilic, and effective. Its heterogeneity can be managed with vigorous stirring.
Solvent Acetonitrile (CH₃CN)Polar aprotic solvent that promotes SN2 reactions and has a convenient boiling point for heating.[1]
Temperature 60-80°CProvides sufficient energy to overcome the activation barrier without promoting significant side reactions.
Stoichiometry 1.1 eq. 3,5-DimethylpiperidineMinimizes the risk of over-alkylation (quaternization) of the product.
Concentration 0.1 - 0.5 MA moderate concentration ensures a reasonable reaction rate without causing solubility or heat transfer issues.
Q2: Does the stereochemistry of 3,5-dimethylpiperidine (cis vs. trans) affect the reaction?

A2: Yes, the stereochemistry can have a subtle but real impact on reactivity. 3,5-Dimethylpiperidine exists as two diastereomers: cis and trans.[5] In the more stable chair conformation of the trans isomer, both methyl groups can occupy equatorial positions, leading to less steric hindrance around the nitrogen atom. In the cis isomer, one methyl group must be axial, which can slightly increase steric crowding. Therefore, the trans isomer may react slightly faster than the cis isomer. For most applications, a mixture of isomers is used, and the reaction proceeds effectively for both. However, if you are experiencing consistently low yields, verifying the isomer ratio of your starting material could be a useful diagnostic step.

Q3: What is the best way to purify the final product?

A3: The purification method depends on the scale and the nature of the impurities.

  • For high purity on a lab scale, column chromatography is preferred. As discussed in the troubleshooting section, using silica gel treated with triethylamine (TEA) is crucial for good recovery.[4]

  • For larger scales (>5 g), vacuum distillation can be an effective method , provided the product is thermally stable and has a boiling point sufficiently different from any impurities.

Detailed Protocol: Column Chromatography of Amines

  • Prepare the Eluent: Based on TLC analysis, select a solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). Add 0.5-1% triethylamine to this mixture.

  • Pack the Column: Prepare a slurry of silica gel in your initial, least polar eluent (containing TEA). Pack the column uniformly.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent. Adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column bed for the best resolution.

  • Elute: Begin elution, collecting fractions and monitoring them by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent and TEA under reduced pressure.

Q4: Are there higher-yielding alternative synthetic routes?

A4: Yes. If direct alkylation proves problematic, a Strecker-type synthesis is a powerful alternative for preparing α-aminonitriles.[6] This one-pot, three-component reaction involves the amine, an aldehyde (formaldehyde in this case), and a cyanide source.

Strecker-Type Synthesis Pathway The reaction proceeds through the in-situ formation of an iminium ion from 3,5-dimethylpiperidine and formaldehyde, which is then trapped by a cyanide nucleophile (e.g., from TMSCN or NaCN).

Strecker_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Piperidine 3,5-Dimethylpiperidine Iminium Iminium Ion Piperidine->Iminium Formaldehyde Formaldehyde Formaldehyde->Iminium + H₂O Cyanide Cyanide Source (e.g., TMSCN) Product 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile Cyanide->Product Iminium->Product Nucleophilic Attack by CN⁻

Caption: A simplified schematic of the Strecker-type synthesis pathway.

This method often gives excellent yields and avoids the issue of over-alkylation.[7] It is a highly reliable alternative and a cornerstone of α-aminonitrile synthesis.[6][8]

Q5: What are the critical safety precautions for this synthesis?

A5: Safety is paramount.

  • Chloroacetonitrile: This compound is toxic and a lachrymator. It should be handled exclusively in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Cyanide Sources (if using Strecker synthesis): Reagents like sodium cyanide (NaCN), potassium cyanide (KCN), or trimethylsilyl cyanide (TMSCN) are extremely toxic. They can release deadly hydrogen cyanide (HCN) gas upon contact with acid. Never allow cyanide salts or solutions to come into contact with acidic conditions outside of a controlled reaction setup. Have a cyanide poisoning antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) available and ensure you are trained in its use before starting work. All waste containing cyanide must be quenched with bleach or hydrogen peroxide under basic conditions before disposal according to your institution's safety protocols.

  • General Precautions: 3,5-Dimethylpiperidine is a corrosive and flammable amine. Handle it with care in a fume hood.

References

  • Shaheen, F., & Channareddy, S. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. Available at: [Link]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Sketchy MCAT. Available at: [Link]

  • Zarei, A., et al. (2022). Strecker synthesis of α-aminonitriles using Au nanoparticles capped with porous SiO2 shell (Au@pSiO2) as a highly efficient and recyclable nanostructured catalyst. Taylor & Francis Online. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). Synthesis of α-Aminonitriles with Benzimidazolic and Theophyllinic Backbones Using the Strecker Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Available at: [Link]

  • Wuts, P. G. M. (2019). Modern Eschweiler–Clarke Methylation Reaction. PMC - NIH. Available at: [Link]

  • Chemistry Steps. (n.d.). Preparation of Nitriles. Available at: [Link]

  • TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Available at: [Link]

  • Chemguide. (n.d.). The Preparation of Nitriles. Available at: [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Available at: [Link]

  • ResearchGate. (2014). Chloroacetonitrile. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in the Synthesis of 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile

Welcome to the technical support center for the synthesis of 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this reaction. We provide in-depth, field-proven insights into identifying, mitigating, and eliminating impurities through a structured question-and-answer format, detailed protocols, and mechanistic explanations.

Section 1: The Synthetic Pathway & Expected Mechanism

The most direct and common synthetic route to 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile is the nucleophilic substitution (Sₙ2) reaction between 3,5-dimethylpiperidine and a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile. The reaction is typically performed in the presence of a mild base to neutralize the hydrogen halide formed.

Reaction Scheme:

(3,5-Dimethylpiperidine) + (Haloacetonitrile) --[Base, Solvent]--> 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile + Base·HX

Understanding the mechanism is key to troubleshooting. The nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon of the haloacetonitrile and displacing the halide ion.

SN2_Mechanism Piperidine 3,5-Dimethylpiperidine (Nucleophile) TS Transition State Piperidine->TS Nu Attack Haloacetonitrile X-CH₂-C≡N (Electrophile) Haloacetonitrile->TS Product 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile TS->Product Halide X⁻ TS->Halide Leaving Group Departs

Caption: Sₙ2 mechanism for the synthesis of the target compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the synthesis, providing explanations for their cause and actionable solutions.

Q1: My reaction is sluggish or incomplete, with significant unreacted 3,5-dimethylpiperidine remaining according to GC-MS or TLC analysis. What are the primary causes and solutions?

A1: Incomplete conversion is a common issue stemming from several factors related to reaction kinetics and reagent activity.

  • Causality: The Sₙ2 reaction rate is highly dependent on the concentration of reactants, temperature, and the effectiveness of the base and solvent. Insufficient energy (low temperature), a weak or sterically hindered base, or a solvent that poorly solvates the transition state can lead to poor conversion.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure the 3,5-dimethylpiperidine is pure and the haloacetonitrile has not degraded. Chloroacetonitrile and bromoacetonitrile can hydrolyze or polymerize on storage.

    • Base Selection: A weak base like sodium bicarbonate (NaHCO₃) may be insufficient. A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is often more effective. It is crucial to use a powdered, anhydrous base to maximize surface area and prevent introducing water.

    • Temperature Control: While the reaction is often run at room temperature, gently heating the mixture to 40-50 °C can significantly increase the reaction rate. However, excessive heat (>70-80 °C) can promote side reactions.

    • Solvent Choice: Acetonitrile is an excellent solvent for this reaction as it is polar aprotic and effectively solvates the cationic transition state without interfering with the nucleophile.[1] Other options include acetone or DMF, but acetonitrile often provides the cleanest results.[2]

Q2: My mass spectrometry analysis shows an impurity with a molecular weight corresponding to the product plus a cyanomethyl group (e.g., M+40 for chloroacetonitrile byproduct). What is this impurity and how do I prevent it?

A2: This common impurity is the quaternary ammonium salt, formed by a second alkylation of the desired product.

  • Mechanism of Formation: The product, 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile, is also a tertiary amine and can act as a nucleophile. It can react with another molecule of haloacetonitrile to form a stable, but undesirable, quaternary ammonium salt. This is more likely to occur if the concentration of the haloacetonitrile is high relative to the starting piperidine, or if the reaction is left for an extended period after the primary amine has been consumed.

Impurity_Pathways Reactants 3,5-Dimethylpiperidine + Haloacetonitrile Product Desired Product (Tertiary Amine) Reactants->Product Desired Sₙ2 Reaction QuatSalt Impurity: Quaternary Ammonium Salt Product->QuatSalt Side Reaction: + Haloacetonitrile Hydrolysis Impurity: 2-(3,5-Dimethylpiperidin-1-yl)acetamide Product->Hydrolysis Side Reaction: + H₂O (Workup/Base) Troubleshooting_Workflow Start Start: Low Yield or Impure Product Check_Conversion Analyze Crude Reaction: Incomplete Conversion? Start->Check_Conversion Yes_Incomplete YES Check_Conversion->Yes_Incomplete Yes No_Complete NO Check_Conversion->No_Complete No Incomplete_Solutions Troubleshoot: - Check Reagent Quality - Increase Temperature (40-50°C) - Use Stronger Base (K₂CO₃) Yes_Incomplete->Incomplete_Solutions Check_Impurities Analyze Purified Product: What is the main impurity? No_Complete->Check_Impurities High_MW High MW Impurity (m/z = 192) Check_Impurities->High_MW High MW Polar_Impurity Polar Impurity (Amide/Acid) Check_Impurities->Polar_Impurity Polar Isomer_Issue Complex NMR/ Double GC Peak Check_Impurities->Isomer_Issue Isomeric High_MW_Solution Quaternary Salt: - Use 1.1 eq Piperidine - Slow Add Haloacetonitrile High_MW->High_MW_Solution Polar_Solution Hydrolysis: - Use Anhydrous Conditions - Gentle Aqueous Workup (Cold) Polar_Impurity->Polar_Solution Isomer_Solution Cis/Trans Isomers: - Start with Pure Isomer - Preparative Chromatography Isomer_Issue->Isomer_Solution

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile Extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the liquid-liquid extract...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the liquid-liquid extraction (LLE) of 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile .

Unlike standard aliphatic amines, cyanomethylated piperidines present unique physicochemical challenges. This guide bypasses generic advice to focus on the mechanistic causality behind solvent selection, pH optimization, and phase partitioning.

Part 1: Physicochemical Properties & pH Optimization

Q1: Why is my standard amine extraction protocol failing to partition the target molecule into the aqueous phase?

The Causality: Standard tertiary amines, such as unsubstituted piperidine, possess a pKa of approximately 11.1. They readily protonate and migrate into the aqueous phase under mildly acidic conditions (pH 5–6). However, the addition of the cyanomethyl group (-CH 2​ CN) to the piperidine nitrogen exerts a powerful electron-withdrawing inductive effect (-I effect). This drastically reduces the electron density of the nitrogen lone pair, shifting the pKa down to approximately 4.2–4.5, similar to other dimethylaminoacetonitriles (1).

The Solution: Using a mild acid wash (e.g., saturated NH 4​ Cl) will leave the molecule in its neutral, organic-soluble state. To successfully protonate 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile and drive it into the aqueous phase, you must drop the pH at least two units below its pKa. You must use a stronger acid (e.g., 0.5 M HCl) to reach a pH < 2.

Table 1: Physicochemical Profile Comparison

To optimize your extraction, you must adjust your parameters based on the specific properties of the cyanomethylated derivative rather than the parent piperidine scaffold.

PropertyStandard Piperidine2-(3,5-Dimethylpiperidin-1-yl)acetonitrilePractical Implication for Extraction
pKa (Conjugate Acid) ~11.1~4.2 - 4.5Requires strong acid (pH < 2) to protonate; requires only mild base (pH > 8) to deprotonate.
Lipophilicity (LogP) ~0.84~1.8 (Estimated)Highly soluble in moderately polar organics (DCM, EtOAc) when in free-base form.
Optimal Aqueous pH (for Org. Extraction) > 13.0> 7.0Avoid harsh bases (like 1M NaOH) to prevent side reactions; NaHCO 3​ is sufficient.
Nitrile Stability N/ASusceptible to hydrolysisAvoid prolonged exposure to extreme pH (>12 or <0) or elevated temperatures.

Part 2: Solvent Selection & Partitioning

Q2: Which organic solvent provides the highest recovery and selectivity from aqueous matrices?

The Causality: According to the principles of liquid-liquid extraction, matching the polarity index of the solvent to the neutral analyte is critical for optimizing recovery (2). Because 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile is moderately lipophilic, solvent choice dictates the purity profile:

  • Ethyl Acetate (EtOAc): The recommended standard. It provides high recovery, separates cleanly from water, and is less prone to emulsion formation than halogenated solvents.

  • Dichloromethane (DCM): Offers excellent recovery due to its affinity for nitrogenous compounds, but is highly prone to emulsion formation in complex post-reaction matrices.

  • Methyl tert-butyl ether (MTBE): Best for high selectivity. If your crude mixture contains highly polar neutral impurities, MTBE will leave them in the aqueous phase while extracting the target free-base molecule.

Q3: Why am I seeing degradation products when I back-extract the free base?

The Causality: The cyanomethyl group is sensitive to base-catalyzed hydrolysis, which converts the nitrile into an amide or carboxylic acid. Prolonged exposure to strong aqueous bases (like 1M NaOH) at room temperature will degrade your product. The Solution: Use a milder base like saturated NaHCO 3​ (pH ~8.3) to basify the aqueous layer. Since the pKa is ~4.5, a pH of 8 is mathematically sufficient to fully deprotonate the amine (>99.9% free base) without risking hydrolysis. Furthermore, perform the basification in an ice bath to kinetically suppress degradation.

Part 3: Validated Experimental Workflows

To ensure high purity and yield, follow this self-validating Acid-Base Back-Extraction protocol. For continuous processing or highly precise extractions, automated pH-controlled extraction systems have demonstrated that maintaining the exact optimal pH is critical for maximizing the purity of amine reaction products (3).

LLE_Workflow Start Crude Mixture (Aqueous + Organics) Acidify Acidify to pH < 2 (0.5M HCl) Start->Acidify Org1 Organic Phase (Neutral Impurities) Acidify->Org1 Separate Aq1 Aqueous Phase (Protonated Amine) Acidify->Aq1 Separate Discard1 Discard / TLC Check Org1->Discard1 Waste Basify Basify to pH > 8 (NaHCO3) Aq1->Basify Extract Extract with EtOAc or MTBE Basify->Extract Org2 Organic Phase (Target Product) Extract->Org2 Separate Aq2 Aqueous Phase (Salts/Polar Impurities) Extract->Aq2 Separate Discard2 Discard / TLC Check Aq2->Discard2 Waste

Workflow for pH-dependent liquid-liquid extraction of cyanomethylated amines.

Protocol: Optimized Acid-Base Back Extraction

This protocol is designed as a self-validating system to prevent product loss at each phase separation.

  • Dissolution: Dissolve the crude reaction mixture containing 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acidic Wash (Forward Extraction): Transfer the mixture to a separatory funnel. Add an equal volume of cold 0.5 M HCl (pH ~0.3). Shake vigorously and vent.

    • Causality: The low pH ensures complete protonation of the weakly basic amine (pKa ~4.5), driving it into the aqueous phase. Cold acid prevents nitrile hydrolysis.

  • Phase Separation & Validation: Allow the phases to separate. Drain the lower aqueous layer (containing the product) into a clean Erlenmeyer flask.

    • Self-Validation Checkpoint 1: Before discarding the organic layer, spot both phases on a TLC plate (eluent: 9:1 DCM:MeOH). Visualize with iodine or Dragendorff's reagent. The target amine should be entirely absent from the organic layer. If present, the aqueous pH is not low enough; repeat Step 2.

  • Basification: Place the aqueous layer in an ice bath. Slowly add saturated aqueous Sodium Bicarbonate (NaHCO 3​ ) dropwise while stirring until the pH reaches 8.0–8.5.

    • Causality: This pH is >3 units above the pKa, ensuring >99.9% deprotonation back to the neutral, lipophilic free base without causing base-catalyzed hydrolysis of the nitrile.

  • Organic Back-Extraction: Extract the basified aqueous layer three times with fresh EtOAc or MTBE (1/3 volume each time).

    • Self-Validation Checkpoint 2: Spot the depleted aqueous layer on TLC. It should show no product spots, confirming complete extraction into the organic phase.

  • Drying and Concentration: Combine the organic extracts, wash with brine to remove residual water, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure at < 40°C.

Part 4: Advanced Troubleshooting

Q4: How do I resolve stubborn emulsions during the extraction process?

The Causality: Emulsions frequently occur when extracting piperidine reaction products due to the presence of unreacted surfactants, polymeric byproducts, or finely suspended particulates that stabilize the oil-water interface (4). The Solution: Implement the following sequential troubleshooting loop:

  • Salting Out: Add solid NaCl to the aqueous phase until saturated. This increases the ionic strength, decreasing the solubility of the organic solvent in water and forcing the phases apart.

  • Filtration: If a "rag layer" (precipitate at the interface) forms, filter the entire biphasic mixture through a pad of Celite. Particulates stabilizing the emulsion will be removed.

  • Centrifugation: For small-scale extractions (<50 mL), transfer the emulsion to a conical tube and centrifuge at 3000 x g for 5 minutes to mechanically force phase separation.

References

  • Title: pKa Data Compiled by R. Williams Source: Organic Chemistry Data URL: [Link]

  • Title: Liquid-Liquid Extraction Techniques Principles and Optimisation Source: Element Lab Solutions URL: [Link]

  • Title: Selective separation of amines from continuous processes using automated pH controlled extraction Source: RSC Publishing URL: [Link]

Sources

Optimization

Overcoming solubility issues with 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 2-(3,5-Dimethylpiperidin-1-yl)acet...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile .

This guide bypasses generic advice and focuses on the structural mechanics of your compound, providing field-proven, self-validating protocols to overcome its aqueous solubility limitations.

Mechanistic Insight: Why is this compound insoluble?

Q: Why does 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile precipitate in standard aqueous buffers at pH 7.4? A: The insolubility is a direct consequence of the molecule's electronic structure and its ionization state at physiological pH. While the molecule contains a tertiary amine (which typically has a pKa ~10-11 and is easily protonated), the adjacent cyanomethyl group (-CH₂CN) exerts a massive electron-withdrawing inductive effect (-I effect). This pulls electron density away from the nitrogen's lone pair, drastically reducing its basicity.

Based on structural analogs like 1-piperidineacetonitrile, the pKa of your compound is approximately 4.5 to 5.0 [1]. According to the Henderson-Hasselbalch equation, at pH 7.4, the compound exists >99.8% as the un-ionized free base . The highly lipophilic 3,5-dimethylpiperidine ring dominates the molecule's character, leading to a high partition coefficient (LogP) and immediate precipitation in water.

Troubleshooting & FAQs

Q: Can I just lower the pH of my buffer to dissolve it? A: Yes, but it requires a significantly low pH. To achieve >99% protonation (and thus salt formation), you must drop the pH at least two units below the pKa (i.e., pH 2.5–3.0). While effective for analytical chemistry (e.g., HPLC mobile phases), this is highly cytotoxic and incompatible with live-cell assays or physiological enzyme studies.

Q: What is the most effective co-solvent strategy for in vitro screening? A: Dimethyl sulfoxide (DMSO) is the gold standard, but the method of addition dictates success. Because the free base is highly hydrophobic, adding aqueous buffer to a DMSO stock causes localized "water-shock," leading to irreversible nucleation and precipitation. You must add the DMSO stock dropwise into a vigorously stirring, pre-warmed aqueous buffer.

Q: How can I achieve high aqueous concentrations at pH 7.4 without using organic solvents? A: Host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal solution [2]. The lipophilic 3,5-dimethylpiperidine moiety fits perfectly into the hydrophobic cavity of the cyclodextrin toroid. This sequesters the hydrophobic surface area from water, substituting it with the hydrophilic exterior of the cyclodextrin, thereby increasing apparent solubility by orders of magnitude without altering the pH or using toxic solvents.

Quantitative Data & Strategy Comparison

Table 1: Physicochemical Profile of 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile

PropertyEstimated ValueImpact on Formulation
pKa (Conjugate Acid) ~4.55Extremely weak base; resists protonation at pH > 5.0.
Ionization at pH 7.4 < 0.2% ionizedExists almost entirely as a hydrophobic free base.
Aqueous Solubility (pH 7.4) < 0.1 mg/mLRequires aggressive solubilization tactics for biological assays.

Table 2: Comparison of Solubility Enhancement Strategies

StrategyMax Achievable Conc.ProsCons
Acidification (pH 2.5) > 50 mMSimple, no additives required.Incompatible with physiological assays; causes protein denaturation.
Co-solvent (1% DMSO) 1 - 5 mMStandard for high-throughput screening.Risk of precipitation over time; DMSO can be cytotoxic >1% v/v.
HP-β-CD Complexation 10 - 20 mMMaintains pH 7.4; zero organic solvent; highly biocompatible.Requires 24h preparation time; potential competitive binding in complex media.

Decision Workflows and Mechanisms

To help you select the right approach based on your experimental constraints, follow the decision tree below.

G Start Solubility Issue: 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile Q1 Is low pH (< 3.0) acceptable? Start->Q1 Acidify Acidify with 0.1M HCl (Protonate Amine) Q1->Acidify Yes Q2 Are organic solvents (DMSO/PEG) tolerated? Q1->Q2 No Cosolvent Use Co-solvent Method (Max 1% DMSO final) Q2->Cosolvent Yes Cyclodextrin Use HP-β-CD Complexation (Maintains pH 7.4, No DMSO) Q2->Cyclodextrin No

Caption: Decision tree for selecting a solubility enhancement strategy based on assay constraints.

G Drug Free Base (Lipophilic) Complex Inclusion Complex Drug->Complex Encapsulation CD HP-β-CD (Hydrophobic Cavity) CD->Complex Host Aqueous Aqueous Media Complex->Aqueous Solubilized at pH 7.4

Caption: Mechanism of host-guest inclusion complexation using HP-β-CD to solubilize the free base.

Experimental Protocols

Protocol A: HP-β-CD Inclusion Complexation (Recommended for Biological Assays)

This protocol creates a self-validating thermodynamic equilibrium, ensuring the drug remains in solution without crashing out during your assay.

  • Preparation of Host Solution: Dissolve HP-β-CD in your target aqueous buffer (e.g., PBS pH 7.4) to a concentration of 20% (w/v). Stir until completely clear.

  • Addition of Guest: Add 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile powder directly to the cyclodextrin solution. Aim for a 1:2 molar ratio (Drug:CD) to ensure complete encapsulation.

  • Equilibration: Seal the vial and stir vigorously at room temperature for 24 to 48 hours. Scientific Causality: Complexation is an entropically driven process that requires time for water molecules to be displaced from the cyclodextrin cavity.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter. This removes any uncomplexed, precipitated drug.

  • Validation: Analyze the filtrate via HPLC-UV to quantify the exact concentration of the solubilized compound. The resulting solution can be diluted directly into cell culture media.

Protocol B: Co-Solvent "Dropwise" Dilution Method

Use this for rapid screening where <1% DMSO is tolerated.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 100 mM stock. Vortex until visually clear.

  • Buffer Preparation: Warm your target aqueous buffer to 37°C. Scientific Causality: Warmer temperatures increase the kinetic energy of the solvent, reducing the thermodynamic shock that triggers nucleation.

  • Dilution: Place the buffer on a magnetic stirrer at high speed (800 rpm). Using a micropipette, add the DMSO stock dropwise into the vortex of the stirring buffer to reach a final concentration of 1 mM (1% DMSO v/v).

  • Validation: Measure the Optical Density (OD) at 600 nm. An OD₆₀₀ > 0.05 indicates colloidal aggregation (turbidity), meaning the compound has crashed out and the dilution factor must be increased.

References

  • Piperidinoacetonitrile (CID 18164) - pKa and Physicochemical Properties. PubChem Database, National Institutes of Health. Available at:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (PMC). Available at:[Link]

Troubleshooting

Purification and recrystallization techniques for 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile

Answering your request, here is a technical support center for the purification and recrystallization of 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile. Welcome to the technical support guide for the purification of 2-(3,5-D...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering your request, here is a technical support center for the purification and recrystallization of 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile.

Welcome to the technical support guide for the purification of 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile (CAS No. 951905-18-3).[1] This document provides in-depth guidance, troubleshooting, and best practices for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale behind each step, ensuring a successful and efficient purification process.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy for 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile.

Q1: What are the typical physical properties of 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile I should be aware of?

A1: 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile has a molecular formula of C9H16N2 and a monoisotopic mass of 152.13 g/mol .[2] While specific experimental data on its physical state is not widely published, analogous compounds like 2-(3-methylpiperidin-1-yl)acetonitrile are liquids at room temperature. Therefore, your crude product may present as a liquid, oil, or a low-melting solid. This initial physical assessment is critical as it dictates the most appropriate purification strategy.

Q2: Is recrystallization the best purification method for this compound?

A2: The choice of purification method depends entirely on the physical state of your crude product.

  • If your product is a solid: Recrystallization is an excellent and highly effective technique for purifying solid organic compounds. It relies on the principle of differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.

  • If your product is an oil or liquid: Standard recrystallization is not feasible. In this case, you should consider alternative methods such as vacuum distillation, column chromatography, or conversion to a solid salt derivative (e.g., a hydrochloride salt), which can then be purified by recrystallization.[3]

Q3: What are the common impurities I might encounter?

A3: Impurities can originate from starting materials, side reactions, or solvent residues. Based on general synthetic routes for similar molecules, potential impurities could include:

  • Unreacted starting materials (e.g., 3,5-dimethylpiperidine).

  • Reagents from the synthesis (e.g., residual base or alkylating agents).[4]

  • Solvents used in the reaction or initial workup (e.g., toluene, ethyl acetate, THF).[4]

  • By-products from side reactions.

  • Water, which can significantly impact crystallization.

Q4: How do I select an appropriate solvent for recrystallization?

A4: The ideal recrystallization solvent is one in which your target compound has high solubility at an elevated temperature but low solubility at room or sub-ambient temperatures.[5][6][7] Conversely, impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or completely insoluble (to be removed by hot filtration).[8] A systematic solvent screening is the most reliable method for selection.

Section 2: Experimental Protocols & Workflows

This section provides detailed, step-by-step instructions for the purification process.

The diagram below outlines the decision-making process for purifying 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile, from initial assessment to the final pure product.

G cluster_0 Phase 1: Assessment cluster_1 Phase 2: Purification Path cluster_2 Phase 3: Alternative Methods cluster_3 Phase 4: Validation A Crude 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile B Assess Physical State (Solid, Oil, or Liquid?) A->B C Solid Product B->C Solid D Oil or Liquid Product B->D Oil/Liquid E Proceed to Recrystallization (Protocol 2) C->E F Select Alternative Method D->F J Pure Product E->J G Vacuum Distillation F->G H Column Chromatography F->H I Salt Formation & Recrystallization F->I G->J H->J I->J K Characterization (Melting Point, NMR, GC-MS) J->K

Caption: Purification workflow for 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile.

This protocol details how to empirically determine the best solvent for recrystallization.

  • Preparation : Place approximately 20-30 mg of your crude solid into several small test tubes.

  • Solvent Addition : To each tube, add a different candidate solvent (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, heptane) dropwise at room temperature, vortexing after each drop, until you have added about 0.5 mL.

  • Room Temperature Solubility Test : Observe and record the solubility of your compound in each solvent at room temperature. A solvent that dissolves the compound completely at this stage is generally unsuitable for recrystallization.[8]

  • Hot Solubility Test : For solvents in which the compound was poorly soluble at room temperature, gently heat the test tubes in a water or sand bath towards the solvent's boiling point. Observe and record solubility. An ideal solvent will fully dissolve the compound at this stage.[6]

  • Crystallization Test : Remove the tubes that formed a clear solution from the heat and allow them to cool slowly to room temperature. Subsequently, place them in an ice-water bath for 15-20 minutes.

  • Observation : Observe which solvents yield a good quantity of crystalline solid. The formation of a large amount of precipitate indicates a suitable solvent.[9]

Data Interpretation:

SolventSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingAssessment
Example: HeptaneInsolubleSparingly SolublePoorPoor Candidate
Example: EthanolSparingly SolubleSolubleGood, Crystalline Solid Good Candidate
Example: DichloromethaneSolubleSolubleNoneUnsuitable
Example: WaterInsolubleInsolubleNoneUnsuitable
Example: Acetonitrile/Water (9:1)Sparingly SolubleSolubleGood, Fine NeedlesGood Mixed-Solvent Candidate
  • Dissolution : Place your crude solid in an appropriately sized Erlenmeyer flask. Add the minimum amount of your chosen hot recrystallization solvent to just dissolve the solid completely. This is a critical step to maximize yield.[10] Using too much solvent is a common reason for poor recovery.[9][11]

  • Hot Filtration (if necessary) : If insoluble impurities are visible in the hot solution, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them. This prevents premature crystallization of your product in the funnel.[7]

  • Crystallization : Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[10][12] Rapid cooling can trap impurities.[13]

  • Cooling : Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing dissolved impurities.

  • Drying : Dry the crystals thoroughly. This can be done by air-drying on the filter paper or for a more efficient process, in a vacuum oven at a temperature well below the compound's melting point. Ensure the solid is completely dry before measuring the final yield and performing characterization.[9]

Section 3: Troubleshooting Guide

This section is designed to help you resolve specific issues you may encounter during your experiments.

Q: Problem - My compound "oiled out" instead of forming crystals upon cooling. What should I do?

A: Cause & Solution: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is common when the boiling point of the solvent is much higher than the melting point of the solute or when the solution is supersaturated with impurities.

  • Immediate Action : Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to make the solution slightly less concentrated.[11]

  • Promote Crystallization : Attempt to induce crystallization by scratching the inner surface of the flask at the meniscus with a glass rod. This creates a rough surface that can initiate crystal nucleation.[7][11]

  • Slow Cooling : Ensure the solution cools as slowly as possible. You can insulate the flask to slow heat loss.[11]

  • Solvent System : If the problem persists, consider using a lower-boiling point solvent or a mixed-solvent system.

Q: Problem - No crystals have formed even after cooling the solution in an ice bath.

A: Cause & Solution: This is a common issue that can arise from several factors.

  • Solution is Too Dilute : This is the most frequent cause.[11] You likely used too much solvent during the dissolution step.

    • Solution : Gently heat the solution to boil off some of the solvent. Once the volume is reduced, allow it to cool again. Be careful not to evaporate too much solvent, which could cause the product to crash out impurely.

  • Supersaturation : The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should.[11] This state is metastable and requires an energy input to initiate crystallization.

    • Solution 1 - Scratching : Vigorously scratch the inside of the flask with a glass rod.[7]

    • Solution 2 - Seed Crystal : If available, add a tiny "seed crystal" of the pure compound to the solution. This provides a template for crystal growth.[11][13]

Q: Problem - My final yield is very low.

A: Cause & Solution: A low yield can be frustrating but is often preventable.

  • Excess Solvent : Using too much solvent during dissolution is a primary cause of product loss, as a significant amount of the compound will remain dissolved in the mother liquor even when cold.[7][13] Always use the minimum amount of hot solvent required.

  • Premature Crystallization : Product may have been lost during a hot filtration step if the solution cooled and crystals formed on the filter paper. Ensure your funnel and receiving flask are pre-warmed.[7]

  • Excessive Washing : Washing the crystals with too much cold solvent, or with solvent that was not sufficiently chilled, can re-dissolve some of your product.[9] Use a minimal amount of ice-cold solvent for washing.

  • Incomplete Crystallization : Ensure you have allowed sufficient time for cooling, both at room temperature and in the ice bath, to maximize product precipitation.

Q: Problem - The melting point of my recrystallized product is broad or lower than expected, and/or analytical data (NMR, GC) shows it is still impure.

A: Cause & Solution: This indicates that the purification was not effective.

  • Inappropriate Solvent Choice : The chosen solvent may be dissolving key impurities along with your product, causing them to co-crystallize. Re-evaluate your solvent screening to find a solvent that leaves the specific impurity either completely insoluble or highly soluble.

  • Crystallization Was Too Rapid : If the solution cooled too quickly, impurities may have become trapped within the crystal lattice.[13] Repeat the recrystallization, ensuring a slow, gradual cooling process.

  • Incomplete Drying : Residual solvent can act as an impurity, depressing and broadening the melting point range.[9] Ensure your product is thoroughly dried under vacuum before analysis.

  • Second Recrystallization : For very impure samples, a second recrystallization may be necessary to achieve the desired level of purity.

References

  • Recrystallization Solvent Selection Guide. (n.d.). Scribd. Retrieved March 17, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved March 17, 2026, from [Link]

  • Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. Retrieved March 17, 2026, from [Link]

  • Recrystallization. (n.d.). University of California, Irvine. Retrieved March 17, 2026, from [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. (1976). Journal of Chemical Education. Retrieved March 17, 2026, from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved March 17, 2026, from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved March 17, 2026, from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. Retrieved March 17, 2026, from [Link]

  • 2-(3,5-dimethylpiperidin-1-yl)acetonitrile — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 17, 2026, from [Link]

  • Recrystallization in the Organic Chemistry Laboratory. (2025, November 17). Chemical Education Xchange. Retrieved March 17, 2026, from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. Retrieved March 17, 2026, from [Link]

  • 2-(3,5-dimethylpiperidin-1-yl)acetonitrile. (n.d.). PubChemLite. Retrieved March 17, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 17, 2026, from [Link]

  • Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. (n.d.). Royal Society of Chemistry. Retrieved March 17, 2026, from [Link]

Sources

Optimization

Reducing side reactions during 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile synthesis

Welcome to the technical support guide for the synthesis of 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile. This document is designed for researchers, scientists, and professionals in drug development who are working with th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile. This document is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we address common challenges and provide in-depth troubleshooting strategies to help you minimize side reactions and optimize your synthesis for higher yield and purity.

Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the synthesis.

Q1: My reaction is sluggish or incomplete. What are the likely causes?

A: Slow or incomplete reactions are often due to insufficient basicity, a poor leaving group on your cyanomethylating agent, or steric hindrance. The reaction generates an acid byproduct that can protonate the starting 3,5-dimethylpiperidine, rendering it non-nucleophilic. To counteract this, add a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N).[1] If using a chloroacetonitrile, consider switching to the more reactive bromoacetonitrile or iodoacetonitrile.[1] Increased reaction temperature may also be necessary to overcome steric hindrance from the methyl groups on the piperidine ring.

Q2: I'm observing a significant amount of an over-alkylated byproduct. How can I prevent this?

A: The formation of a quaternary ammonium salt suggests over-alkylation of the piperidine nitrogen. This is a common issue with reactive alkylating agents.[1] To mitigate this, use a slight excess of 3,5-dimethylpiperidine (1.1 to 1.2 equivalents) relative to the cyanomethylating agent.[1] Additionally, adding the alkylating agent slowly, ideally with a syringe pump, maintains a low concentration and favors mono-alkylation.[1][2]

Q3: The final product is difficult to purify by column chromatography. What can I do?

A: The basic nature of the piperidine nitrogen can cause peak tailing on silica gel due to interactions with acidic silanol groups.[3] To improve separation, you can deactivate the silica gel by preparing it as a slurry with a solvent system containing 1-3% triethylamine or by pre-washing the packed column with this solution.[3] Alternatively, adding a small amount (0.1-1%) of triethylamine or ammonia to your eluent system can also be effective.[3] If the compound is strongly adsorbed, consider using a more polar solvent system or switching to a different stationary phase like basic alumina.[3]

Q4: Can I use a different synthetic route to avoid these issues?

A: While the direct N-alkylation with a haloacetonitrile is common, other methods exist. One alternative is a reductive amination approach. This would involve reacting 3,5-dimethylpiperidine with glycolonitrile (hydroxyacetonitrile) in the presence of a reducing agent. Another possibility is a variation of the Strecker synthesis, though this is typically used for α-amino acids.[4][5][6]

Troubleshooting Guide: A Deeper Dive into Side Reactions

This section provides a more detailed analysis of specific side reactions and experimental observations, along with protocols to address them.

Issue 1: Formation of Bis(3,5-dimethylpiperidino)methane

This side reaction can occur if formaldehyde or a formaldehyde equivalent is present as an impurity in your reagents or is formed under the reaction conditions.

Causality: 3,5-Dimethylpiperidine can react with formaldehyde in a Mannich-type reaction to form an iminium ion, which is then attacked by a second molecule of the piperidine to yield the bis-piperidino methane adduct.

Troubleshooting Protocol:

  • Reagent Purity: Ensure all reagents, especially solvents, are free from formaldehyde contamination. Use freshly distilled solvents when possible.

  • Reaction Conditions: Avoid excessively high temperatures that could lead to the decomposition of reagents and the potential formation of formaldehyde equivalents.

  • Alternative Synthesis: If this byproduct persists, consider a synthetic route that does not involve reagents prone to formaldehyde formation.

Issue 2: Hydrolysis of the Nitrile Group

The presence of water in the reaction mixture, especially under acidic or basic conditions and elevated temperatures, can lead to the hydrolysis of the nitrile to the corresponding amide or carboxylic acid.

Causality: The nitrile group is susceptible to nucleophilic attack by water, which is catalyzed by either acid or base.[7]

Troubleshooting Protocol:

  • Anhydrous Conditions: Ensure your reaction is run under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

  • Control of pH: If a base is used, ensure it is non-nucleophilic and that the workup procedure minimizes prolonged exposure to strongly acidic or basic aqueous solutions.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the rate of hydrolysis.

Issue 3: Elimination Reactions

If your cyanomethylating agent has a leaving group on a carbon that also bears a proton, elimination to form acrylonitrile can occur, especially in the presence of a strong, non-nucleophilic base.

Causality: A strong base can deprotonate the α-carbon of the haloacetonitrile, leading to an E2 elimination.

Troubleshooting Protocol:

  • Base Selection: Use a milder base such as potassium carbonate or sodium bicarbonate instead of stronger bases like lithium diisopropylamide (LDA) or sodium hydride.

  • Temperature Control: Keep the reaction temperature as low as possible to favor the substitution reaction over elimination.

Visualizing the Synthetic Pathway and Potential Pitfalls

The following diagram illustrates the desired synthetic route and highlights where common side reactions can occur.

Synthesis_Troubleshooting cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Reactant1 3,5-Dimethylpiperidine Desired_Product 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile Reactant1->Desired_Product Desired Reaction Reactant2 Haloacetonitrile (X-CH2-CN) Reactant2->Desired_Product Side_Product1 Quaternary Ammonium Salt (Over-alkylation) Reactant2->Side_Product1 Side_Product3 Elimination Product (Acrylonitrile) Reactant2->Side_Product3 Strong Base/High Temp Base Base (e.g., K2CO3) Base->Desired_Product Solvent Anhydrous Solvent Solvent->Desired_Product Temperature Controlled Temperature Temperature->Desired_Product Desired_Product->Side_Product1 Excess Alkylating Agent Side_Product2 Hydrolysis Products (Amide/Carboxylic Acid) Desired_Product->Side_Product2 Presence of Water

Sources

Troubleshooting

Technical Support Center: Process Engineering &amp; Scale-Up Safety for 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile

Welcome to the Process Engineering Support Center. This guide is designed for researchers, chemical engineers, and drug development professionals transitioning the synthesis and handling of 2-(3,5-Dimethylpiperidin-1-yl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Engineering Support Center. This guide is designed for researchers, chemical engineers, and drug development professionals transitioning the synthesis and handling of 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile (CAS: 951905-18-3) from bench-scale to pilot-scale operations.

As a Senior Application Scientist, I have structured this documentation to move beyond basic protocols. Here, we analyze the physicochemical causality behind common scale-up failures—such as thermal runaway and phase separation issues—and provide self-validating workflows to ensure process safety and product integrity.

Part 1: Physicochemical & Hazard Profiling

Before addressing specific troubleshooting scenarios, it is critical to establish the baseline parameters of the target compound. The behavior of 2-(3,5-dimethylpiperidin-1-yl)acetonitrile during scale-up is heavily dictated by its hazard classifications and the solubility profile of its precursors.

Table 1: Critical Process & Hazard Parameters

ParameterValue / ClassificationEngineering Implication
Chemical Name 2-(3,5-Dimethylpiperidin-1-yl)acetonitrileTarget API intermediate / building block.
CAS Number 951905-18-3Unique identifier for regulatory tracking [1].
Molecular Formula C9H16N2Determines stoichiometric mass balances.
GHS Hazards Acute Tox. 4 (Oral/Dermal/Inhalation)Requires localized exhaust ventilation (LEV) and strict PPE protocols [1].
GHS Hazards Skin Corr. 1BMandates closed-loop transfer systems at >1L scale to prevent severe dermal exposure[1].
Precursor Solubility High in organics (THF, Toluene); Low in waterDictates the selection of biphasic quenching and extraction solvent systems [2].

Part 2: Troubleshooting & Process FAQs

Q1: Why do we observe significant thermal runaway during the initial reaction phase when scaling from 100 mL to 5 L?

Causality & Expert Insight: At the bench scale (100 mL), the high surface-area-to-volume ratio of a standard round-bottom flask allows for rapid heat dissipation into the ambient environment or a standard ice bath. When scaling to 5 L or larger, this ratio decreases exponentially. The formation of the aminonitrile—typically via the alkylation of 3,5-dimethylpiperidine—is a highly exothermic process. If the reagent feed rate remains proportional to the bench-scale protocol without upgrading the cooling capacity (e.g., utilizing a jacketed reactor with active fluid cooling), the heat accumulation outpaces the heat transfer rate. This leads to a localized temperature spike, which accelerates the reaction kinetics further, creating a self-feeding thermal runaway loop.

Q2: We are experiencing poor phase separation and emulsion formation during the aqueous workup. How can we resolve this?

Causality & Expert Insight: Emulsion formation in this system is usually caused by an incorrect pH during the quench phase or insufficient ionic strength in the aqueous layer. The precursor, 3,5-dimethylpiperidine, is a secondary amine that is highly soluble in organic solvents but has limited aqueous solubility in its neutral state [2]. However, if the aqueous quench is too acidic, the amine becomes protonated, acting as a surfactant at the aqueous-organic interface and stabilizing an emulsion. Resolution: Ensure the aqueous quench maintains a pH of 7.5–8.5. If an emulsion persists, increase the ionic strength of the aqueous phase by saturating it with sodium chloride (brine). This leverages the "salting-out" effect, driving the organic components into the organic phase and breaking the emulsion by increasing the density differential between the two layers.

Part 3: Standard Operating Procedure (SOP)

Step-by-Step Methodology: Controlled Quenching and Phase Separation (Pilot Scale >5L)

To ensure trustworthiness and safety, the following protocol is a self-validating system designed to prevent thermal spikes and toxic exposure during the critical quenching phase.

  • Vessel Preparation: Pre-cool the receiving jacketed reactor containing the aqueous quench solution (e.g., 5% NaHCO3​ or saturated brine) to 0–5°C. Ensure the volume of the quench is at least 1.5x the total reaction volume.

  • Transfer Initiation: Utilize a closed-loop PTFE diaphragm pump to transfer the active reaction mixture into the quench vessel. Self-Validation: Verify pump pressure gauges read normal operating limits before opening the transfer valve.

  • Controlled Addition: Set the transfer rate to ≤0.5 L/min. Continuously monitor the internal temperature (Tr) of the quench vessel. Critical Limit: Tr must not exceed 15°C. If Tr reaches 12°C, automatically pause the feed pump.

  • High-Shear Agitation: Maintain impeller agitation at 200–250 RPM during addition to prevent localized hot spots and ensure immediate neutralization of any acidic byproducts.

  • Phase Settling: Once addition is complete, cease agitation. Allow the mixture to settle for a minimum of 45 minutes. The organic layer containing 2-(3,5-dimethylpiperidin-1-yl)acetonitrile will separate.

  • pH Verification: Extract a 5 mL sample of the lower aqueous layer via a sampling valve. Verify the pH is between 7.5 and 8.5. If the pH is <7.0 , resume agitation and add 1M NaOH in 100 mL increments until the target pH is achieved.

  • Separation: Drain the lower aqueous layer into a designated, labeled waste or secondary extraction vessel.

Part 4: Process Safety Visualization

The following logic tree dictates the automated or manual interventions required during the exothermic addition phase of the synthesis.

ScaleUpWorkflow Start Initiate Reagent Feed (0.5 L/min) Thermal Continuous Thermal Profiling (Tr) Start->Thermal Check Is Tr > 12°C? Thermal->Check Pause Halt Feed Pump & Maximize Jacket Cooling Check->Pause Yes Proceed Maintain Feed Rate & Agitation Check->Proceed No Pause->Thermal Tr Stabilized < 10°C Quench Initiate Controlled Quench SOP Proceed->Quench Addition Complete

Fig 1: Closed-loop thermal management and decision workflow for aminonitrile scale-up.

References

  • 2-(3,5-dimethylpiperidin-1-yl)acetonitrile — Chemical Substance Information. NextSDS. Retrieved from:[Link]

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile Purity Analysis: A Comparative Guide

Executive Summary & Analyte Profile The compound 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile is a critical synthetic intermediate characterized by two distinct functional groups: a polar nitrile moiety and a basic tertiar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profile

The compound 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile is a critical synthetic intermediate characterized by two distinct functional groups: a polar nitrile moiety and a basic tertiary amine (the piperidine ring). Analyzing the purity of this compound presents a classic chromatographic challenge. Basic compounds are notorious for poor peak symmetry on traditional reversed-phase columns, which compromises resolution from structurally similar synthetic impurities (such as 3,5-dimethylpiperidine and chloroacetonitrile).

This guide objectively compares the performance of a traditional fully porous silica C18 column against a modern High-pH Tolerant Hybrid C18 column. By explaining the chemical causality behind peak tailing and providing a self-validating [1], this document serves as a definitive framework for analytical scientists developing robust purity assays.

The Causality of Peak Tailing: Mechanistic Insights

To optimize an analytical method, one must first understand the mechanism of failure in traditional approaches. In reversed-phase HPLC, peak tailing of basic analytes is primarily driven by [2].

At a neutral or mid-pH (pH 4.0–8.0), the residual silanol groups (Si-OH) on the surface of traditional silica columns become deprotonated into negatively charged silanoxanes (SiO⁻)[2]. Simultaneously, the tertiary amine of 2-(3,5-dimethylpiperidin-1-yl)acetonitrile (pKa ~9.5) remains highly protonated (NH⁺). This creates a strong electrostatic attraction. The analyte molecules undergo dual-retention: standard hydrophobic partitioning into the C18 phase, and parasitic ion-exchange with the silica backbone. This dual-pathway causes molecules to elute at different rates, stretching the trailing edge of the peak and ruining quantitative accuracy[3].

The Solution: By elevating the mobile phase pH to 10.0, the basic amine is deprotonated into its neutral state, entirely shutting down the ion-exchange pathway[3]. Because traditional silica dissolves at pH > 8.0, this method necessitates a High-pH Tolerant Hybrid C18 column (synthesized with organic-inorganic hybrid particles that resist alkaline hydrolysis).

SilanolInteraction cluster_traditional Traditional Method (Mid-pH) cluster_optimized Optimized Hybrid Method (pH 10.0) A Protonated Amine (NH+) C Ion-Exchange Interaction A->C B Ionized Silanols (SiO-) B->C D Peak Tailing (As > 2.0) C->D E High pH Buffer (pH 10.0) F Neutral Analyte (Deprotonated) E->F G Hydrophobic Retention Only F->G H Symmetrical Peak (As < 1.1) G->H

Diagram illustrating the mechanistic resolution of peak tailing using high-pH mobile phases.

Comparative Performance Data

To objectively evaluate the methods, a spiked sample containing 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile (1.0 mg/mL) and its primary starting material, 3,5-dimethylpiperidine (0.1% w/w specification limit), was analyzed using both column chemistries.

Performance MetricTraditional Silica C18 (pH 6.8)High-pH Tolerant Hybrid C18 (pH 10.0)Regulatory Target (ICH/USP)
Retention Time (RT) 6.4 min8.2 minN/A
USP Tailing Factor ( As​ ) 2.45 (Severe Tailing)1.08 (Highly Symmetrical) ≤2.0
Theoretical Plates ( N ) 4,20015,400 ≥10,000
Resolution ( Rs​ ) from Impurity 1.3 (Co-elution risk)4.1 (Baseline separation) ≥2.0
Signal-to-Noise (S/N) at LOQ 6 : 128 : 1 ≥10:1

Self-Validating Experimental Protocol

The following step-by-step methodology outlines the optimized analytical procedure and the built-in system suitability tests (SST) required to guarantee day-to-day trustworthiness before executing a formal [1].

Step 1: Chromatographic Setup
  • Column: High-pH Tolerant Hybrid C18, 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.0 ± 0.05 using dilute Ammonium Hydroxide. (Causality: The high pH ensures the analyte remains un-ionized, maximizing hydrophobic retention and preventing silanol interactions).

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–12 min: Linear ramp to 90% B

    • 12–15 min: Hold at 90% B

    • 15–15.1 min: Return to 10% B

    • 15.1–20 min: Re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 210 nm (Note: The nitrile and saturated piperidine ring lack strong chromophores; low UV monitoring is essential).

  • Injection Volume: 5 µL.

Step 2: Sample Preparation
  • Diluent: Water : Acetonitrile (50:50, v/v).

  • Standard Preparation: Accurately weigh 50.0 mg of 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • System Suitability Test (SST) Solution: Spike the standard solution with 3,5-dimethylpiperidine to a concentration of 0.001 mg/mL (0.1% level).

Step 3: ICH Q2(R2) Validation Execution

To prove the method is "fit for purpose," execute the following self-validating lifecycle steps[1]:

  • System Suitability: Inject the SST solution 5 times. Acceptance: RSD of analyte area ≤2.0% , USP Tailing ≤1.5 , Resolution ≥2.0 .

  • Specificity: Inject a blank diluent, the target analyte, and known impurities individually. Acceptance: No interfering peaks at the retention time of the main peak.

  • Linearity: Prepare 5 concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the target concentration (1.2 mg/mL). Plot Peak Area vs. Concentration. Acceptance: Correlation coefficient ( R2 ) ≥0.999 .

  • Accuracy (Recovery): Spike known amounts of the analyte into a synthetic matrix at 80%, 100%, and 120% levels in triplicate. Acceptance: Mean recovery between 98.0% and 102.0%.

  • Precision (Repeatability): Prepare 6 independent sample preparations at the 100% test concentration. Acceptance: %RSD of the assay results ≤2.0% .

ICHValidation V1 ICH Q2(R2) Validation Lifecycle V2 Specificity Baseline Resolution > 2.0 V1->V2 V3 Linearity & Range R² ≥ 0.999 (LOQ to 120%) V1->V3 V4 Accuracy Spike Recovery 98-102% V1->V4 V5 Precision Repeatability RSD ≤ 2.0% V1->V5

Core validation parameters for analytical procedures as defined by ICH Q2(R2) guidelines.

Conclusion

Developing a reliable purity method for 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile requires subverting the natural electrostatic interactions between basic amines and silica stationary phases. As demonstrated by the comparative data, substituting a traditional C18 column for a High-pH Tolerant Hybrid C18 column and utilizing a pH 10.0 buffer eliminates peak tailing and dramatically improves resolution. By anchoring this optimized chemistry within a strict ICH Q2(R2) validation framework, laboratories can ensure absolute data integrity and regulatory compliance.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.[Link]

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.[Link]

Sources

Comparative

High-Resolution LC-MS vs. GC-MS for the Analysis of 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile: A Comparison Guide

Chemical Context and Analytical Challenges 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile (C₉H₁₆N₂, MW = 152.24 g/mol ) is a highly versatile nitrogen-containing building block. In modern drug discovery, functionalized 3,5-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context and Analytical Challenges

2-(3,5-Dimethylpiperidin-1-yl)acetonitrile (C₉H₁₆N₂, MW = 152.24 g/mol ) is a highly versatile nitrogen-containing building block. In modern drug discovery, functionalized 3,5-dimethylpiperidine derivatives are critical intermediates in the synthesis of complex active pharmaceutical ingredients (APIs), including novel Cbl-b enzyme inhibitors for immune system modulation[1] and potent IDO1 inhibitors for oncology[2].

From an analytical perspective, quantifying this compound presents specific challenges:

  • High Basicity: The tertiary piperidine nitrogen (pKa ~10) makes the molecule highly basic, which can lead to severe peak tailing on standard silica-based LC columns if secondary interactions are not mitigated.

  • Low Molecular Weight & Volatility: With a mass of only 152.24 Da, the compound is susceptible to high background noise in the low-mass region of LC-MS. However, its relatively high volatility makes it a prime candidate for orthogonal techniques like Gas Chromatography-Mass Spectrometry (GC-MS)[3].

This guide objectively compares the performance of Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) against Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) to establish optimal, self-validating workflows for its analysis.

Mechanistic Insights: Ionization and Fragmentation

Understanding the causality behind a molecule's behavior in the mass spectrometer is the foundation of robust method development.

In positive Electrospray Ionization (ESI+), the basic piperidine nitrogen readily accepts a proton from acidic mobile phases, yielding a strong [M+H]⁺ ion at m/z 153.1 [4]. During Collision-Induced Dissociation (CID), the electron-withdrawing nature of the acetonitrile group (-CH₂CN) makes the N-C bond highly labile. The primary fragmentation pathway involves a hydrogen transfer and the neutral loss of acetonitrile (41 Da), resulting in a highly stable 3,5-dimethylpiperidinium product ion at m/z 112.1. Further increasing the collision energy induces ring cleavage, yielding an m/z 84.1 fragment.

Fragmentation Parent [M+H]+ m/z 153.1 Protonated Amine Frag1 Product Ion m/z 112.1 Loss of CH3CN Parent->Frag1 -41 Da (Neutral Loss) Frag2 Product Ion m/z 84.1 Ring Cleavage Frag1->Frag2 -28 Da (Ethylene)

Proposed ESI+ collision-induced dissociation (CID) pathway for the target molecule.

Comparative Analytical Workflows

To accurately quantify 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile across different matrices (e.g., reaction mixtures vs. biological fluids), laboratories must choose between LC-MS and GC-MS.

Workflow Sample Sample Prep: 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile Split Technique Selection Sample->Split LCMS UHPLC-ESI-MS/MS (C18, 0.1% FA / ACN) Split->LCMS High Polarity / Fast GCMS GC-EI-MS (HP-5MS, 70 eV) Split->GCMS High Resolution / Volatile DataLC Data Analysis: [M+H]+ m/z 153.1 LCMS->DataLC DataGC Data Analysis: M+ m/z 152.1 GCMS->DataGC

Workflow comparing LC-MS and GC-MS for 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile analysis.

Self-Validating Experimental Methodologies

A method is only as trustworthy as its internal controls. Both protocols below incorporate self-validating mechanisms to ensure data integrity.

UHPLC-ESI-MS/MS Protocol

Designed for high-throughput, trace-level quantification.

  • System Setup: Agilent 1290 Infinity II UHPLC coupled to a 6470 Triple Quadrupole MS.

  • Column Selection: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm). Causality: The ethylene bridged hybrid (BEH) particle technology resists dissolution at extreme pHs and minimizes silanol interactions, preventing the peak tailing typical of basic piperidines.

  • Mobile Phases:

    • A: 0.1% Formic Acid in LC-MS grade Water.

    • B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid acts as a proton donor. Because the molecule's pKa is high, the acidic environment ensures the compound enters the ESI source fully pre-protonated, maximizing ionization efficiency[4].

  • Gradient Elution: 5% B to 95% B over 3.0 minutes (Flow: 0.4 mL/min). Causality: Starting at a low organic composition ensures the polar analyte is properly focused at the head of the column before elution.

  • Self-Validation (Internal Standard): Spike all samples with 50 ng/mL of an isotopically labeled analog (e.g., 3,5-Dimethylpiperidine-d6). The system suitability criteria dictate that the RSD of the Analyte/IS peak area ratio must remain <2.0% across six replicate injections. This continuously validates that any matrix-induced ion suppression in the ESI source is mathematically normalized.

GC-EI-MS Protocol

Designed for structural confirmation and raw material purity analysis.

  • System Setup: Thermo Trace 1310 GC coupled to an ISQ 7000 Single Quadrupole MS.

  • Column: TG-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Causality: The 5% diphenyl / 95% dimethyl polysiloxane stationary phase provides excellent thermal stability and optimal separation for low-MW volatile amines[3].

  • Oven Program: Initial hold at 80°C for 1 min, ramped at 15°C/min to 280°C, and held for 3 min.

  • Ionization: Electron Impact (EI) at 70 eV. Causality: Hard ionization at 70 eV shatters the molecule, producing a highly reproducible fragmentation fingerprint that can be cross-referenced against NIST libraries for absolute structural confirmation.

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of both analytical platforms when applied to 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile.

Performance MetricUHPLC-ESI-MS/MS (Triple Quad)GC-EI-MS (Single Quad)
Total Analysis Time 4.0 min17.3 min
Primary Monitored Ion [M+H]⁺ m/z 153.1M⁺• m/z 152.1
Key Product/Fragment Ions m/z 112.1, 84.1m/z 112.1, 96.1, 41.0
Limit of Detection (S/N > 3) 0.5 ng/mL15.0 ng/mL
Linear Dynamic Range 1 – 1,000 ng/mL50 – 5,000 ng/mL
Matrix Effect Susceptibility High (Requires IS correction)Low (Matrix independent)
Primary Application Pharmacokinetics, trace quantificationRaw material QC, structural ID

Conclusion

For the analysis of 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile, the choice of analytical platform hinges on the project phase. UHPLC-ESI-MS/MS is the undisputed choice for trace-level quantification in complex biological matrices due to its sub-ng/mL sensitivity and rapid 4-minute cycle time. However, it requires rigorous internal standardization to combat ESI matrix effects. Conversely, GC-EI-MS provides an orthogonal, highly robust alternative with minimal matrix suppression, making it the gold standard for verifying the purity and structural identity of the compound during early-stage chemical synthesis.

Sources

Validation

1H and 13C NMR Spectroscopy Reference Data for 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile: A Comprehensive Comparison Guide

Executive Summary In modern drug development, highly substituted piperidines are ubiquitous structural motifs. 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile (CAS No.

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, highly substituted piperidines are ubiquitous structural motifs. 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile (CAS No. 951905-18-3)[1] serves as a critical building block in medicinal chemistry. Accurately verifying its structural integrity and isomeric purity is paramount for downstream synthetic success. As a Senior Application Scientist, I have designed this guide to provide a definitive, self-validating comparison of 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound across two standard deuterated solvents: CDCl 3​ and DMSO-d 6​ . This guide objectively compares solvent performance and provides actionable insights for quality control.

Structural and Conformational Context

To accurately interpret the NMR spectra of 2-(3,5-dimethylpiperidin-1-yl)acetonitrile, one must first understand its conformational thermodynamics. The 3,5-dimethylpiperidine ring predominantly exists as the cis-isomer (a meso compound)[2].

The Causality of Chemical Shifts: In this cis-configuration, the chair conformation places both methyl groups in the thermodynamically favored equatorial positions, minimizing steric 1,3-diaxial interactions[2]. The cyanomethyl (-CH 2​ CN) group attached to the nitrogen (N1) undergoes rapid pyramidal inversion at room temperature; however, the nitrogen lone pair energetically favors the axial position, effectively locking the cyanomethyl group into an equatorial orientation. Because of this rigid chair conformation, the molecule exhibits highly distinct axial and equatorial proton environments. Notably, the axial proton at C4 (H-4ax) is highly shielded due to the anisotropic effects of the adjacent C-C bonds, serving as a diagnostic marker for the cis-equatorial conformation.

Experimental Workflow & Methodology

A robust NMR protocol must be a self-validating system. The following step-by-step methodology ensures high-fidelity data acquisition, minimizes spectral artifacts, and establishes an internal baseline for accuracy.

NMR_Workflow A 1. Compound Procurement 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile B 2. Solvent Selection Evaluate CDCl3 vs. DMSO-d6 A->B C 3. Sample Preparation Dissolve 15 mg in 0.6 mL solvent Add 0.03% TMS B->C D 4. Spectrometer Tuning Lock, Shim, and Tune B0/B1 fields C->D E 5. NMR Acquisition 1H (zg30) & 13C (zgpg30) D->E F 6. Data Processing Fourier Transform & Phase Correction E->F

Fig 1: Mechanistic workflow for NMR sample preparation, acquisition, and spectral processing.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Weigh exactly 15 mg (for 1 H) or 40 mg (for 13 C) of the synthesized or procured 2-(3,5-dimethylpiperidin-1-yl)acetonitrile.

  • Solvent Addition: Dissolve the compound in 0.6 mL of the chosen deuterated solvent (CDCl 3​ or DMSO-d 6​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filtration: Pass the solution through a glass microfiber filter into a standard 5 mm NMR tube. Causality: Removing particulate matter prevents the distortion of the localized magnetic field (B 0​ ) homogeneity, ensuring sharp peaks.

  • Locking and Shimming: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock onto the deuterium frequency of the solvent. Perform gradient shimming until the solvent residual peak has a line width at half height (FWHM) of <1.0 Hz.

  • Acquisition:

    • 1 H NMR: Execute a standard 30° pulse sequence (zg30) with a 1-second relaxation delay (D1) and 16 scans.

    • 13 C NMR: Execute a proton-decoupled 30° pulse sequence (zgpg30) with a 2-second relaxation delay and 1024 scans.

  • Processing: Apply a Fourier Transform (FT). Manually phase the spectrum (zero and first-order) and apply a polynomial baseline correction. Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm.

Comparative Data Analysis: CDCl 3​ vs. DMSO-d 6​

The choice of solvent profoundly impacts spectral resolution and chemical shifts due to variations in solvent polarity, viscosity, and hydrogen-bonding capabilities[3].

Table 1: 1 H NMR Chemical Shifts (400 MHz, 298 K)
PositionMultiplicityCDCl 3​ ( δ , ppm)DMSO-d 6​ ( δ , ppm)J-Coupling (Hz)
N-CH 2​ -CNSinglet (s)3.523.65-
H-2eq, H-6eqBroad doublet (br d)2.852.75~11.5
H-2ax, H-6axTriplet (t)1.821.85~11.5
H-3ax, H-5ax, H-4eqMultiplet (m)1.75 - 1.651.65 - 1.55-
CH 3​ (x2)Doublet (d)0.880.826.5
H-4axQuartet (q)*0.750.68~11.5

*Apparent quartet; technically a doublet of triplets due to large axial-axial couplings.

Table 2: 13 C NMR Chemical Shifts (100 MHz, 298 K)
Carbon AssignmentCDCl 3​ ( δ , ppm)DMSO-d 6​ ( δ , ppm)
-CN (Nitrile)115.4116.1
C-2, C-6 (Ring)59.258.5
N-CH 2​ -CN46.545.8
C-4 (Ring)42.141.5
C-3, C-5 (Ring)31.430.8
CH 3​ (Methyls)19.619.2
Self-Validation Check

To ensure your spectrometer is calibrated correctly, verify the residual solvent peaks against established organometallic standards[4]:

  • In CDCl 3​ : Verify the residual CHCl 3​ peak at 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C)[5].

  • In DMSO-d 6​ : Verify the residual pentet at 2.50 ppm ( 1 H) and septet at 39.52 ppm ( 13 C)[3].

Solvent Effects and Spectral Resolution

  • CDCl 3​ (Chloroform-d): The low viscosity of CDCl 3​ minimizes the rotational correlation time of the molecule, resulting in exceptionally sharp resonance lines. This makes CDCl 3​ the superior choice for resolving the complex J-couplings of the piperidine ring (e.g., distinguishing the highly shielded H-4ax quartet at 0.75 ppm).

  • DMSO-d 6​ (Dimethyl Sulfoxide-d 6​ ): DMSO-d 6​ is highly polar and viscous. While it causes slight line broadening, it is invaluable if the compound is converted into a hydrochloride salt for long-term stability. The strong solvating power of DMSO shifts the N-CH 2​ -CN protons downfield (from 3.52 to 3.65 ppm) due to localized dipole interactions with the solvent.

Quality Comparison: High-Purity Reference vs. Crude Synthesized Compound

When evaluating a newly synthesized or procured batch of 2-(3,5-dimethylpiperidin-1-yl)acetonitrile against this reference data, look for the following causality-driven impurity markers to assess product quality:

  • Unreacted Chloroacetonitrile (Starting Material): A sharp singlet at ~4.1 ppm in CDCl 3​ indicates incomplete alkylation.

  • Unreacted 3,5-Dimethylpiperidine: The presence of a broad N-H peak at ~1.5 ppm and an upfield shift in the C2/C6 equatorial protons (moving to ~2.6 ppm) indicates residual starting amine.

  • Trans-Isomer Contamination: If the synthesis was not stereoselective, the trans-isomer will appear. Because the trans-isomer lacks a plane of symmetry (one methyl is axial, one is equatorial), the two methyl groups will appear as two distinct doublets rather than the single integrated doublet at 0.88 ppm observed in the pure cis-isomer.

References

  • NextSDS. "2-(3,5-dimethylpiperidin-1-yl)acetonitrile — Chemical Substance Information." NextSDS Chemical Database. URL:[Link]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, vol. 29, no. 9, 2010, pp. 2176-2179. URL:[Link]

Sources

Validation

Structural Validation of 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile: A Comparison Guide of X-ray Crystallography vs. NMR Spectroscopy

Executive Summary The structural validation of small-molecule pharmaceutical intermediates is a critical bottleneck in drug development. 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile presents a unique analytical challenge d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural validation of small-molecule pharmaceutical intermediates is a critical bottleneck in drug development. 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile presents a unique analytical challenge due to its flexible piperidine core and the presence of two stereocenters at the C3 and C5 positions. This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) Spectroscopy for the structural elucidation of this compound. By examining the causality behind experimental choices and providing self-validating protocols, this guide serves as an authoritative resource for researchers determining the optimal analytical workflow for piperidine derivatives.

The Structural Challenge: Stereochemistry and Conformation

The molecule 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile consists of a piperidine ring substituted with an acetonitrile group at the nitrogen (N1) and methyl groups at the C3 and C5 positions. This architecture introduces significant structural complexity:

  • Diastereomerism: The C3 and C5 methyl groups can be oriented cis (yielding a meso compound, assuming rapid nitrogen inversion) or trans (yielding a chiral enantiomeric pair).

  • Conformational Flexibility: The piperidine ring undergoes rapid chair-to-chair inversion in solution.

  • Analytical Ambiguity: In standard 1H NMR, the aliphatic protons in the 1.0–3.0 ppm region suffer from severe signal overlap. While 2D NMR (e.g., NOESY) can estimate relative stereochemistry based on through-space proton distances, it cannot easily determine absolute configuration without chiral derivatization[1].

Because of these factors, for definitive spatial mapping, providing absolute atomic coordinates that bypass the ambiguities of solution-state dynamics[2].

Comparative Performance: SC-XRD vs. NMR Spectroscopy

To objectively evaluate the best approach for validating 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile, we must compare the fundamental outputs of both techniques. While , SC-XRD captures a highly precise, static snapshot of the lowest-energy conformation in the solid state[3].

Table 1: Analytical Performance Comparison
FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR)
Primary Output Absolute 3D atomic coordinates (Electron density)Chemical shifts, scalar couplings, and NOE distances
State of Matter Solid state (Requires high-quality single crystals)Solution state (Mimics physiological conditions)
Stereochemistry Definitive. Resolves both relative (cis/trans) and absolute configuration directly.Inferential. Relative stereochemistry via NOESY; absolute requires chiral auxiliaries.
Dynamic Information Limited to thermal vibration parameters (B-factors).Excellent. Captures chair-flip dynamics and conformational equilibria.
Sample Requirements ~0.1 mg (Must be a pristine, well-ordered crystal).1–5 mg (Must be highly soluble in deuterated solvents).

Experimental Methodology: Self-Validating SC-XRD Protocol

A robust crystallographic experiment is a self-validating mathematical system. The following protocol details the workflow for 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile, explaining the causality behind each critical step[4].

Step 1: Salt Formation and Crystal Growth
  • The Challenge: Low-molecular-weight piperidine derivatives often exist as oils or low-melting solids at room temperature, making direct crystallization impossible.

  • The Solution (Causality): Convert the free base into a salt (e.g., hydrochloride or hydrobromide). Protonating the N1 amine introduces strong ionic interactions and hydrogen bonding, drastically increasing the lattice energy and promoting the formation of well-ordered crystals.

  • Protocol: Dissolve the compound in a minimal amount of dry diethyl ether. Add 1.1 equivalents of anhydrous HCl in dioxane. Collect the resulting precipitate, dissolve in a hot mixture of ethanol/ethyl acetate, and allow to cool slowly via vapor diffusion over 48 hours.

Step 2: Data Collection at Cryogenic Temperatures
  • Protocol: Select a crystal with dimensions roughly 0.1 × 0.1 × 0.2 mm using a polarized light microscope. Mount it on a cryoloop using paratone oil and transfer it to the diffractometer.

  • Causality: Data collection must be performed under a stream of liquid nitrogen (typically 100 K). Cryocooling minimizes the thermal vibrations of the atoms (reducing B-factors), which sharpens the diffraction spots and extends the resolution limit, allowing for precise localization of the light atoms (C, N, H)[5]. Furthermore, using Copper K α radiation ( λ=1.5418 Å) instead of Molybdenum is preferred here, as Cu maximizes the anomalous scattering signal needed to determine the absolute configuration of light-atom organic molecules.

Step 3: Structure Solution and Refinement
  • Protocol: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Causality: The refinement process is inherently self-validating. The algorithm iteratively adjusts the proposed atomic model to minimize the difference between the experimentally observed diffraction pattern and the theoretical pattern calculated from the model[4].

Data Presentation: Crystallographic Validation Metrics

The integrity of an X-ray structure is not assumed; it is mathematically proven. Before a structure can be published or used for drug design, [5]. The table below summarizes the key self-validating metrics for a high-quality structure of 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile.

Table 2: SC-XRD Acceptance Criteria
Validation MetricAcceptable RangeMechanistic Significance
R1​ (Unweighted R-factor) <0.05 (5%)Measures the absolute agreement between the observed and calculated structural amplitudes. A value under 5% indicates an excellent fit.
wR2​ (Weighted R-factor) <0.15 (15%)Accounts for the statistical weight of each reflection. It is more sensitive to minor structural errors than R1​ .
Goodness-of-Fit (GoF) 0.95−1.05 Evaluates whether the model's deviations from the data are consistent with the estimated experimental noise.
Flack Parameter ∼0.0 (if chiral)Determines absolute configuration. A value near 0 indicates the correct enantiomer; a value near 1 indicates the inverted model.
checkCIF / PLATON Alerts No Level A or B alerts that flags missed symmetry, impossible bond lengths, or unresolved disorder[6].

Visualizing the Orthogonal Workflow

To achieve total confidence in the structural assignment of 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile, modern laboratories employ an orthogonal workflow, utilizing SC-XRD for absolute static coordinates and NMR for dynamic solution verification.

G Start 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile (Free Base / Oil) Salt Salt Formation (e.g., HCl) To increase lattice energy Start->Salt For XRD Sub2 Solution Preparation (CDCl3 or D2O) Start->Sub2 For NMR Sub1 Single Crystal Growth (Vapor Diffusion) Salt->Sub1 XRD X-Ray Crystallography (Solid State) Sub1->XRD NMR NMR Spectroscopy (Solution State) Sub2->NMR Data1 Electron Density Map (Absolute 3D Coordinates) XRD->Data1 Data2 Chemical Shifts & NOE (Dynamic Conformers) NMR->Data2 Val1 Refinement (SHELXL) R1 < 0.05, GoF ~ 1.0 Data1->Val1 Val2 Spectral Assignment (COSY, HSQC, HMBC) Data2->Val2 Final Orthogonal Structural Validation (Stereochemistry & Conformation Confirmed) Val1->Final Val2->Final

Orthogonal workflow for the structural validation of piperidine derivatives using SC-XRD and NMR.

References

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Structure validation in chemical crystallography - PLATON Source: Acta Crystallographica Section D / PLATON URL:[Link]

  • Why is crystallography still used in some cases for small molecule structure determination? Source: Chemistry Stack Exchange URL:[Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow Source: ResearchGate URL:[Link]

  • Comparison of X-ray Crystallography, NMR and EM Source: Creative Biostructure URL:[Link]

  • X-Ray Crystallography vs. NMR Spectroscopy Source: News-Medical.Net URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile

Chemical Profile & Mechanistic Hazards 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile is a versatile small molecule scaffold frequently utilized in drug discovery and synthetic chemistry[1]. However, its structural combinati...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile & Mechanistic Hazards

2-(3,5-Dimethylpiperidin-1-yl)acetonitrile is a versatile small molecule scaffold frequently utilized in drug discovery and synthetic chemistry[1]. However, its structural combination of a basic piperidine ring and an acetonitrile moiety presents unique operational hazards. The compound is classified as a Category 4 Acute Toxin (Oral, Dermal, Inhalation) and a Category 1B Skin Corrosive[2]. To protect laboratory personnel and ensure environmental compliance, drug development professionals must implement stringent, causality-driven handling and disposal procedures.

Quantitative Hazard & Physicochemical Data

To establish a baseline for safe operations, the following table summarizes the critical physicochemical and hazard data for this compound:

Property / ClassificationValue / DescriptionSource
CAS Number 951905-18-3[2]
Molecular Formula C9H16N2[1]
Molecular Weight 152.24 g/mol [1]
Acute Toxicity Category 4 (Harmful if swallowed, inhaled, or in contact with skin)[2]
Skin Corrosion Category 1B (Causes severe skin burns and eye damage)[2]
Target Organ Toxicity STOT SE 3 (Specific target organ toxicity — single exposure)[2]

The Causality of Segregation: Why We Handle It This Way

When managing waste containing 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile, scientists must account for the reactivity of both functional groups.

  • The Piperidine Hazard: The piperidine nitrogen is highly basic and corrosive. It rapidly attacks epidermal tissue, causing severe skin burns upon contact[2]. This necessitates the use of heavy-duty nitrile or neoprene gloves and face shields during all waste consolidation steps.

  • The Nitrile Hazard: The acetonitrile group introduces a severe latent hazard. Contact with strong acids can liberate highly toxic gases[3]. Nitrile poisoning exhibits symptoms similar to hydrogen cyanide (HCN) exposure, which disrupts cellular respiration[3]. Therefore, the fundamental rule of disposing of this compound is strict segregation from acidic waste streams .

Because this compound exhibits characteristic toxicity and corrosivity, it must be managed as a characteristic hazardous waste under EPA guidelines (or local equivalents), requiring disposal at an approved waste facility rather than standard sewer discharge[4][5].

Waste Routing & Decision Workflow

G Start 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile Waste Generation Liquid Liquid Waste (Reaction Mother Liquors) Start->Liquid Solid Solid Waste (PPE, Vials, Silica) Start->Solid Segregation Segregate from Strong Acids (Prevent HCN Gas Risk) Liquid->Segregation Hazard Control SolidWaste Hazardous Solid Waste (Incineration) Solid->SolidWaste Double-bagged OrgWaste Halogen-Free Organic Waste (EPA Characteristic) Segregation->OrgWaste Final Routing

Workflow for the safe segregation and disposal of 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile waste.

Self-Validating Disposal Protocols

To ensure absolute safety, the following protocols are designed as self-validating systems—meaning each procedure contains an inherent check to confirm the safety of the workflow before proceeding to the next step.

Protocol 1: Liquid Waste Consolidation and Validation

Causality: Liquid reaction mother liquors containing this compound must be kept neutral or slightly basic to prevent nitrile hydrolysis and subsequent toxic gas release. Metal containers must be avoided due to the corrosive nature of the amine.

  • Step 1: Container Selection. Select a high-density polyethylene (HDPE) or glass carboy. Do not use metal drums, as the basic amine will corrode the container over time, leading to leaks[5].

  • Step 2: Pre-Transfer pH Validation (Self-Validating Step). Before adding the waste to a bulk consolidation carboy, test the pH of the aqueous/organic mixture using a universal indicator strip. Proceed only if the pH is ≥ 7.0. If the pH is acidic, neutralize carefully with a mild base (e.g., sodium bicarbonate) inside a fume hood before transfer. This validates that the nitrile group remains stable.

  • Step 3: Transfer. Using a dedicated, wide-mouth funnel, transfer the liquid waste into the carboy inside a certified chemical fume hood.

  • Step 4: Labeling & Storage. Seal the container tightly. Label the container explicitly with the exact contents: "Hazardous Waste: Toxic/Corrosive Organic Liquid (Contains 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile, Basic)". Store in a secondary containment tray within a ventilated corrosive storage cabinet until environmental health and safety (EHS) pickup[5].

Protocol 2: Solid Waste and Consumables

Causality: Contaminated PPE, silica gel from chromatography, and empty vials retain residual corrosive amines that pose a dermal hazard to waste handlers[2].

  • Step 1: Collection. Place all contaminated solid materials into a designated solid hazardous waste bin lined with a heavy-duty, transparent polyethylene bag.

  • Step 2: Double-Bagging (Self-Validating Step). Once the primary bag is 75% full, seal it securely with a zip-tie. Place this sealed bag into a secondary bag and seal again. This redundant containment validates that no residual vapor or corrosive dust can escape during transit.

  • Step 3: Labeling. Affix a hazardous waste tag detailing "Contaminated Solid Waste - Toxic/Corrosive Amines" and transfer to the facility's central accumulation area for eventual high-temperature incineration[4].

Protocol 3: Emergency Spill Response

Causality: Spills increase the surface area for volatilization, exacerbating the inhalation hazard (Acute Tox. 4)[2]. Immediate containment using inert materials is required to prevent environmental contamination and toxic gas generation[3].

  • Step 1: Evacuation & PPE. Evacuate the immediate area. Responders must don a self-contained breathing apparatus (SCBA) or a NIOSH-approved respirator, along with heavy-duty nitrile or neoprene gloves and a chemical splash apron[3].

  • Step 2: Inert Absorption. Cover the spill with an inert, non-acidic absorbent such as dry sand, vermiculite, or diatomaceous earth. Crucial: Do not use acidic spill kits or acidic neutralizers, as this could trigger the release of toxic gases from the nitrile moiety[3].

  • Step 3: Mechanical Recovery. Sweep the absorbed mixture using a non-sparking tool and place it into a wide-mouth HDPE disposal container.

  • Step 4: Decontamination. Wash the spill site with copious amounts of water and a mild detergent, collecting all rinsate as hazardous liquid waste to be disposed of via an approved waste disposal plant[4].

References

  • 2-(3,5-dimethylpiperidin-1-yl)acetonitrile — Chemical Substance Information, NextSDS,[Link]

  • Hazardous Waste Disposal Guidelines, Purdue University Fort Wayne,[Link]

Sources

Handling

Personal protective equipment for handling 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile

As a Senior Application Scientist, I approach chemical handling not merely as a set of regulatory rules, but as a system of engineered causality. 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile (CAS: 951905-18-3) is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a set of regulatory rules, but as a system of engineered causality. 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile (CAS: 951905-18-3) is a highly versatile small molecule scaffold used extensively in drug development and synthetic chemistry. However, its structural combination of a piperidine ring and a nitrile group imparts significant acute toxicity and severe corrosive properties.

This guide provides a self-validating, step-by-step operational framework designed to ensure absolute safety, scientific integrity, and regulatory compliance during the handling and disposal of this specific compound.

Part 1: Quantitative Hazard Profile

Before designing a safety protocol, we must establish the physicochemical and toxicological baseline of the compound. The following table summarizes the critical hazard data that dictates our operational parameters[1].

Property / HazardValue / CategoryGHS CodeOperational Implication
CAS Number 951905-18-3N/AUnique identifier for SDS tracking and inventory.
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)H302, H312, H332Requires strict systemic exposure prevention across all routes.
Skin Corrosion Category 1BH314Mandates high-grade, chemical-resistant barrier PPE.
Specific Target Organ Toxicity Category 3 (Single Exposure)H336Necessitates rigorous engineering controls to prevent inhalation.

Part 2: Causality-Driven PPE Selection

Safety protocols fail when operators do not understand why a specific piece of equipment is required. The following Personal Protective Equipment (PPE) matrix is engineered based on the specific degradation and exposure pathways of 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile.

  • Hand Protection: Double-gloving with NBR (Nitrile Butadiene Rubber) gloves (minimum thickness 0.11 mm for inner, 0.4 mm for outer).

    • Causality: This compound is classified as Skin Corr. 1B[1]. Nitrile rubber provides superior chemical resistance against amine and nitrile functional groups compared to latex or vinyl[2]. For compounds causing irreversible tissue damage, an outer glove with a breakthrough time of >480 minutes (EN 374 standard) is mandatory to prevent trans-dermal systemic toxicity[3].

  • Eye & Face Protection: Tight-fitting chemical safety goggles combined with a full-face shield.

    • Causality: The combination of Acute Tox. 4 and Skin Corr. 1B indicates that even micro-splashes can cause permanent corneal damage and systemic absorption[1]. Goggles prevent vapor ingress, while the face shield provides a macro-barrier against kinetic splashes during liquid transfer.

  • Body Protection: Flame-retardant, chemical-resistant laboratory coat (e.g., Tyvek® or treated cotton) with knit cuffs, and closed-toe non-porous shoes.

    • Causality: Knit cuffs prevent the sleeve from dragging into the chemical, and the chemical-resistant barrier prevents capillary action from drawing corrosive liquids through the fabric onto the skin.

  • Engineering Controls (Respiratory): Class II Type B2 Biological Safety Cabinet or a ducted chemical fume hood (face velocity 0.4–0.6 m/s).

    • Causality: The compound exhibits STOT SE 3 (Specific Target Organ Toxicity - Single Exposure) and Acute Tox. 4 via inhalation[1]. A continuous negative-pressure environment is the only reliable method to prevent the accumulation of neurotoxic or respiratory-irritating vapors in the operator's breathing zone.

Part 3: Operational Workflow & Methodologies

The following methodology is designed as a self-validating system; each step verifies the success of the previous one to ensure zero-exposure handling.

G A 1. Pre-Operation Verify Fume Hood & PPE B 2. Don PPE (Double NBR Gloves, Face Shield) A->B C 3. Chemical Transfer (Closed-System Syringe) B->C D 4. Spill Detected? C->D E 5. Emergency Protocol Evacuate & Use Absorbent D->E Yes F 6. Decontamination (Wash with Soap/Water) D->F No E->F G 7. Waste Disposal (Segregated Nitrile Waste) F->G

Operational workflow for handling corrosive nitrile compounds.
Protocol 1: Safe Aliquoting and Chemical Transfer
  • System Verification: Verify that the fume hood is operational by checking the magnehelic gauge or digital flow monitor. Clear the workspace of all incompatible materials, particularly strong oxidizers and strong acids.

  • PPE Donning: Don the prescribed PPE. Validation Check: Perform a visual inspection and inflation test of your NBR gloves for micro-tears before proceeding.

  • Containment Preparation: Place the source bottle of 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile and the receiving vessel inside secondary containment (e.g., a polyethylene tray) within the fume hood.

  • Transfer Execution:

    • For Liquids: Use a glass syringe with a stainless steel needle or a positive displacement pipette. Do not pour directly, as this increases the risk of droplet aerosolization and external bottle contamination.

    • For Solids (if crystallized): Use an anti-static, grounded weighing spatula to prevent static-induced scattering of corrosive particulates.

  • Sealing and Decontamination: Immediately cap the source bottle tightly. Wipe the exterior of the closed source bottle and the receiving vessel with a disposable lint-free wipe lightly dampened with a compatible solvent, then immediately dispose of the wipe as hazardous waste.

Part 4: Emergency Response & Spill Management

In the event of a breach, immediate, algorithmic action is required to mitigate Skin Corr. 1B and Acute Tox. 4 hazards.

Protocol 2: Spill Decontamination
  • Evacuate and Isolate: Immediately step back from the spill. Alert personnel in the immediate vicinity. If the spill occurs outside the fume hood, evacuate the lab and allow the HVAC system to clear vapors for 15 minutes.

  • Neutralization/Absorption: Wearing full PPE, cover the spill with an inert, liquid-binding absorbent material (e.g., diatomaceous earth, sand, or a universal chemical binder)[3]. Causality: Using inert binders prevents exothermic reactions that could vaporize the nitrile compound.

  • Collection: Use a non-sparking plastic scoop to collect the saturated absorbent. Place it into a heavy-duty, sealable hazardous waste bag or a dedicated polyethylene spill bucket.

  • Surface Decontamination: Wash the spill area thoroughly with plenty of soap and water[2]. Causality: Surfactants in soap disrupt any remaining lipophilic piperidine residues, allowing them to be safely lifted from the surface.

Protocol 3: Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water under a safety shower for a minimum of 15 minutes[2]. Seek immediate medical attention due to the Skin Corr. 1B classification.

  • Eye Contact: Flush eyes at the eyewash station for 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate ophthalmological care.

Part 5: Waste Disposal Plan

Improper disposal of nitriles can lead to environmental toxicity or dangerous reactions in waste streams.

  • Segregation: Do NOT mix 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile waste with strong acids. Causality: Acidic conditions can hydrolyze nitriles, potentially releasing highly toxic byproducts or generating excessive heat.

  • Primary Containment: Collect all liquid waste, contaminated wipes, and disposable PPE (like the outer NBR gloves) in clearly labeled, sealable, chemically compatible containers (e.g., High-Density Polyethylene - HDPE).

  • Labeling: Label the container explicitly with "Hazardous Waste: Corrosive/Toxic Nitrile (2-(3,5-Dimethylpiperidin-1-yl)acetonitrile)". Include the GHS pictograms for Corrosive (GHS05) and Acute Toxicity (GHS07)[1].

  • Institutional Handoff: Transfer the sealed waste containers to your institution's Environmental Health and Safety (EHS) department for final incineration by a licensed hazardous waste contractor.

References

  • NextSDS. "2-(3,5-dimethylpiperidin-1-yl)acetonitrile — Chemical Substance Information." NextSDS Substance Database.[Link]

  • Carl Roth. "Safety Data Sheet: Mercury(II) chloride ≥99,5 %, extra pure." Carl Roth SDS Database. (Utilized as the standard reference for Skin Corr. 1B NBR glove breakthrough requirements).[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3,5-Dimethylpiperidin-1-yl)acetonitrile
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Reactant of Route 2
2-(3,5-Dimethylpiperidin-1-yl)acetonitrile
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